Boc-D-Leu-OMe
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEVMIMUBKMNOU-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Boc-D-Leu-OMe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of N-tert-butoxycarbonyl-D-leucine methyl ester (Boc-D-Leu-OMe), a crucial protected amino acid derivative. The incorporation of D-amino acids like D-leucine into peptides can significantly alter their structure and biological properties, making derivatives like this compound valuable in drug design and peptide chemistry.[1] This document details established synthetic routes, experimental protocols, and key characterization data to support research and development activities.
Synthesis of this compound
The synthesis of this compound is typically achieved through two primary strategic routes. The selection of a particular route may depend on starting material availability, desired scale, and laboratory preferences.
-
Route 1: N-terminal Boc protection of D-Leucine, followed by esterification of the carboxylic acid.
-
Route 2: Esterification of the carboxylic acid of D-Leucine, followed by N-terminal Boc protection.
Comparative Synthesis Yields
The following table summarizes the reported yields for each step in these synthetic pathways, offering a quantitative comparison to aid in method selection.[2]
| Synthetic Route | Step | Reagents/Method | Reported Yield (%) |
| Route 1 | 1. Boc Protection | Di-tert-butyl dicarbonate (Boc)₂O, NaHCO₃, water/1,4-dioxane | 97% |
| 2. Esterification | Dicyclohexylcarbodiimide (DCC), Methanol | ~82% (for a similar substrate) | |
| Overall (Estimated) | ~79% | ||
| Route 2 | 1. Esterification | Thionyl chloride (SOCl₂), Methanol | Up to 100% (for L-tert-leucine methyl ester HCl) |
| 2. Boc Protection | (Boc)₂O, NaHCO₃, THF/H₂O | ~67% (in a subsequent dipeptide coupling) | |
| Overall (Estimated) | ~67% |
Note: The overall yields are estimated based on the sequential yields of each step as reported in the literature. Actual yields may vary depending on experimental conditions and scale.[2]
Synthetic Workflow Diagrams
Caption: Synthetic workflow for Route 1: Boc protection followed by esterification.
Caption: Synthetic workflow for Route 2: Esterification followed by Boc protection.
Experimental Protocols
Route 1: Boc Protection followed by Esterification
Step 1: Synthesis of N-Boc-D-Leucine [2]
-
Dissolve D-leucine (1.0 equiv.) in a mixture of water and 1,4-dioxane.
-
Add sodium bicarbonate (NaHCO₃).
-
To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equiv.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the 1,4-dioxane under reduced pressure.
-
Wash the aqueous residue with an organic solvent like ethyl acetate to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., cold 1N HCl or KHSO₄ solution).
-
Extract the product into ethyl acetate (3x).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield N-Boc-D-leucine.
Step 2: Synthesis of this compound via DCC coupling [2]
-
Dissolve the N-Boc-D-leucine obtained in the previous step in anhydrous tetrahydrofuran (THF).
-
Add dicyclohexylcarbodiimide (DCC) and stir the reaction mixture for 1 hour at 20-30°C.
-
Add methanol dropwise to the reaction solution while maintaining the temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the solution to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield this compound.
Route 2: Esterification followed by Boc Protection
Step 1: Synthesis of D-Leucine Methyl Ester Hydrochloride [2]
-
Suspend D-leucine (1.0 equiv.) in methanol in a round-bottom flask at 0°C.
-
Slowly add freshly distilled thionyl chloride (SOCl₂, 2.0 equiv.) while stirring.
-
Allow the reaction to warm to room temperature and then reflux for several hours.
-
Monitor the reaction completion using TLC.
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the D-leucine methyl ester hydrochloride salt as a solid.
Step 2: Synthesis of this compound [2]
-
Dissolve the D-leucine methyl ester hydrochloride in a 1:1 mixture of THF/H₂O.
-
Cool the solution to 0°C and add sodium bicarbonate (NaHCO₃, 3.0 equiv.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv.).
-
Stir the reaction mixture at room temperature for 10 hours.
-
Remove the volatile components (THF) of the reaction mixture in vacuo.
-
Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3x).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 133467-01-3 | [3] |
| Molecular Formula | C₁₂H₂₃NO₄ | [3][] |
| Molecular Weight | 245.32 g/mol | [3][] |
| Appearance | Colorless to light yellowish liquid | [3][][5] |
| Melting Point | 147-149°C (for L-isomer) | [][5] |
| Boiling Point | 205 °C (lit., for L-isomer) | [][5] |
| Density | 0.991 g/mL at 25 °C (lit., for L-isomer) | [][5] |
| Storage | Store at 2-8 °C, sealed in dry conditions | [][5] |
Note: Some physical constants like melting point, boiling point, and density are reported for the L-isomer but are expected to be identical for the D-isomer. The sign of the optical rotation will be opposite.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation. The spectra would show characteristic peaks for the tert-butyl protons of the Boc group, the methyl ester protons, and the protons of the leucine side chain.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected (M+H)⁺ ion for C₁₂H₂₃NO₄ would be approximately 246.16 m/z.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product, often reported as ≥97% or ≥98%.[][6]
References
The Role of Boc-D-Leu-OMe in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-D-leucine methyl ester (Boc-D-Leu-OMe) is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. Its unique structural features—the Boc protecting group on the amine and the methyl ester on the carboxyl group—allow for the controlled and sequential formation of peptide bonds, making it an invaluable tool for constructing complex peptide-based molecules.[1] The presence of the D-enantiomer of leucine is of particular significance in medicinal chemistry, as it can confer resistance to enzymatic degradation, thereby enhancing the metabolic stability and bioavailability of synthetic peptides.[1] This guide provides an in-depth overview of the applications of this compound in research, complete with experimental protocols, quantitative data, and graphical representations of key workflows and concepts.
Core Applications in Research
The primary application of this compound lies in its use as a precursor for the synthesis of peptides and peptidomimetics with therapeutic potential. The incorporation of D-amino acids, such as D-leucine, into peptide sequences is a well-established strategy to overcome the limitations of native peptides, such as poor stability and short half-life.
Peptide Synthesis
This compound is extensively used in both solution-phase and solid-phase peptide synthesis (SPPS). In these processes, the Boc group serves as a temporary protecting group for the α-amino group, preventing unwanted side reactions during the coupling of amino acids.[2] The methyl ester protects the C-terminus, and while it can be used in solution-phase synthesis, for SPPS, the corresponding Boc-D-Leu-OH is more commonly attached to the resin first. However, this compound can be used to synthesize di- or tri-peptides in solution, which are then used in larger fragment condensation on a solid support.
Drug Discovery and Development
The incorporation of D-leucine, facilitated by the use of this compound, is a key strategy in the design of peptide-based drugs. Peptides containing D-amino acids often exhibit enhanced resistance to proteases, the enzymes responsible for breaking down peptides in the body.[3] This increased stability can lead to improved pharmacokinetic profiles and therapeutic efficacy. A notable area of application is in the development of enzyme inhibitors, particularly for viral proteases, where the D-amino acid can occupy hydrophobic pockets in the enzyme's active site.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data from synthetic procedures involving Boc-protected amino acids and the biological activity of resulting peptides. It is important to note that specific yields and bioactivity can vary significantly based on the reaction conditions and the specific peptide sequence.
| Step/Compound | Description | Yield (%) | Purity (%) | Biological Activity (IC₅₀) | Reference |
| Boc-NH-Leu-OH Synthesis | Boc protection of L-leucine. | 97.03 | - | - | [4] |
| NH₂-Leu-OMe·HCl Synthesis | Esterification of L-leucine. | 95.78 | - | - | [4] |
| BOC-NH-Leu-Leu-OMe Synthesis | Dipeptide coupling reaction. | 61.6 | - | - | [4] |
| BOC-PhePro-OMe | Antimicrobial activity against Aspergillus fumigatus. | - | - | Zone of inhibition: 11mm at 1000 ppm | [5] |
| BOC-PhePro-OMe | Antibacterial activity against Salmonella typhimurium. | - | - | Zone of inhibition: 10mm at 1000 ppm | [5] |
Experimental Protocols
Detailed methodologies for key experiments involving the use of Boc-protected amino acids in peptide synthesis are provided below. These protocols are general and may require optimization for specific applications.
Protocol 1: General Solution-Phase Dipeptide Synthesis using a Boc-Amino Acid
This protocol describes a general method for coupling a Boc-protected amino acid with an amino acid methyl ester in solution.
Materials:
-
Boc-D-Leu-OH (can be synthesized from this compound via saponification)
-
Desired amino acid methyl ester hydrochloride (e.g., Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-ethylmorpholine
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1N HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Boc-D-Leu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.[3]
-
Cool the solution to 0°C in an ice bath.[3]
-
Add DCC (1.1 eq) and stir for 30 minutes at 0°C.[3]
-
In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in DMF and add DIPEA (2.2 eq) to neutralize the salt.[3]
-
Add the neutralized amino acid ester solution to the activated Boc-D-Leu-OH solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[3]
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[3]
-
Dilute the filtrate with EtOAc and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to liberate the N-terminus of the peptide for further elongation.
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold, anhydrous diethyl ether
Procedure:
-
Dissolve the purified Boc-protected peptide in a solution of 20-50% TFA in DCM (v/v).[6]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Upon completion, concentrate the solution under reduced pressure to remove the TFA and DCM.[6]
-
Add cold, anhydrous diethyl ether to the crude residue to induce precipitation of the TFA salt of the deprotected peptide.[6]
-
Stir or sonicate the mixture to obtain a fine solid.[6]
-
Isolate the product by filtration or centrifugation and wash with cold diethyl ether.[6]
-
Dry the final product under vacuum.[6]
Visualizing Workflows and Concepts
Graphical representations are essential for understanding the complex processes and relationships in peptide synthesis and drug development.
Caption: Workflow for solution-phase dipeptide synthesis using Boc-D-Leu-OH.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
The Stereochemical Imperative: Unlocking Enhanced Therapeutic Potential with Boc-D-Leu-OMe
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide and small molecule drug design. Among these, the use of D-amino acids, the enantiomers of their naturally occurring L-counterparts, offers a powerful approach to overcome the inherent limitations of many therapeutic candidates. This technical guide delves into the significance of the D-configuration in the protected amino acid, Boc-D-Leu-OMe (tert-butoxycarbonyl-D-leucine methyl ester). We will explore how this specific chirality profoundly influences critical pharmaceutical attributes, including proteolytic stability, biological activity, and receptor interaction. This document provides a comprehensive overview of the underlying principles, quantitative comparisons, detailed experimental methodologies, and the logical frameworks governing the application of this compound in drug development.
The D-Advantage: Overcoming Biological Barriers
While L-amino acids are the fundamental building blocks of proteins in most living organisms, their D-enantiomers are less common in nature.[1][2][3] This fundamental difference is exploited in drug design to enhance the therapeutic properties of peptides and other molecules. The primary advantages conferred by the D-configuration of leucine in this compound include:
-
Enhanced Proteolytic Stability: One of the most significant hurdles for peptide-based therapeutics is their rapid degradation by proteases in the body. These enzymes exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. By incorporating D-leucine, the peptide backbone becomes resistant to these enzymes, leading to a significantly longer in vivo half-life and improved bioavailability.[1]
-
Modulation of Biological Activity: The substitution of an L-amino acid with its D-enantiomer can dramatically alter the three-dimensional conformation of a peptide. This can lead to changes in its binding affinity and selectivity for its target receptor, potentially resulting in enhanced potency or a more desirable pharmacological profile. In some instances, this modification can even convert an agonist into an antagonist.
-
Reduced Immunogenicity: Peptides composed entirely of L-amino acids are more likely to be recognized by the immune system as foreign, leading to an undesirable immune response. The incorporation of D-amino acids can reduce this immunogenic potential.
Quantitative Comparison: The Impact of D-Leucine on Bioactivity
The substitution of L-leucine with D-leucine can have a quantifiable and often beneficial impact on the biological activity of peptides. The following tables summarize key data from studies on antimicrobial peptides, illustrating the tangible advantages of incorporating D-leucine.
Table 1: Antimicrobial and Hemolytic Activity of Brevinin-1OS Analogs
| Peptide | Sequence | MIC (μM) vs. S. aureus | MIC (μM) vs. E. coli | HC50 (μM) (Hemolytic Activity) |
| B1OS-L | FLPILASLAAKFGPKLFCLVTKKC | 2 | 16 | 29.92 |
| B1OS-D-L | F(d-L)PILASLAAKFGPKLFCLVTKKC | 4 | 32 | 74.5 |
Data extracted from a study on brevinin-1OS peptides.
Table 2: Antitumor Activity of RDP215 and its D-Amino Acid Analog
| Peptide | Sequence | IC50 (μM) vs. Human Melanoma (A375) | IC50 (μM) vs. Human Glioblastoma (U-87 MG) |
| RDP215 | H-FWRIRIRR P RRIRIRWF-NH2 | ~10 | ~15 |
| 9D-RDP215 | H-(d-F)W(d-R)I(d-R)I(d-R)(d-R) P (d-R)(d-R)I(d-R)I(d-R)W(d-F)-NH2 | ~5 | ~7.5 |
Data extracted from a study on the antitumor peptide RDP215.[4]
These data clearly demonstrate that the incorporation of D-leucine can maintain or even enhance antimicrobial and antitumor activity while significantly reducing toxicity towards mammalian cells (as indicated by the higher HC50 value for B1OS-D-L).
Experimental Protocols
To empirically determine the significance of the D-configuration in a novel peptide or compound incorporating this compound, a series of key experiments are essential. The following are detailed methodologies for assessing proteolytic stability and receptor binding affinity.
Protocol 1: In Vitro Proteolytic Stability Assay
This protocol outlines a general procedure to assess the stability of a peptide in the presence of a specific protease or in a complex biological fluid like human serum.
Materials:
-
Peptide containing L-leucine
-
Peptide containing D-leucine
-
Protease solution (e.g., trypsin, chymotrypsin) or human serum
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Peptide Preparation: Dissolve both the L- and D-leucine containing peptides in the assay buffer to a final concentration of 1 mg/mL.
-
Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution with the protease solution or human serum. A typical ratio is 1:1 (v/v).
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.
-
Reaction Quenching: Immediately add the aliquot to a tube containing an equal volume of the quenching solution to stop the enzymatic degradation.
-
HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Data Analysis: Plot the percentage of the remaining intact peptide against time for both the L- and D-leucine containing peptides. Calculate the half-life (t1/2) for each peptide.
Protocol 2: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., a peptide containing D-leucine) to a specific receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest
-
Radiolabeled ligand (a known binder to the receptor)
-
Unlabeled test compounds (peptides with L- and D-leucine)
-
Binding buffer (specific to the receptor system)
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Dilute the cell membranes or purified receptors in the binding buffer to an optimal concentration.
-
Prepare a series of dilutions of the unlabeled test compounds.
-
Prepare the radiolabeled ligand at a concentration close to its dissociation constant (Kd).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes and the radiolabeled ligand.
-
Non-specific Binding: Add cell membranes, radiolabeled ligand, and a high concentration of a known unlabeled ligand.
-
Competitive Binding: Add cell membranes, radiolabeled ligand, and increasing concentrations of the unlabeled test compounds.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the unlabeled test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathway: L-Leucine and the mTOR Pathway
While the D-configuration of leucine is primarily utilized to enhance stability, its L-enantiomer is a key signaling molecule, particularly in the activation of the mTORC1 pathway, which is a central regulator of cell growth and proliferation.[5][6][7][8][9] Understanding this pathway provides context for the biological roles of leucine enantiomers.
Caption: L-Leucine activation of the mTORC1 signaling pathway.
Experimental Workflow: Proteolytic Stability Assay
The logical flow of the proteolytic stability assay is critical for obtaining reliable and reproducible data.
Caption: Workflow for the in vitro proteolytic stability assay.
Logical Relationship: this compound in Peptide Synthesis
The use of this compound is an integral part of the Boc solid-phase peptide synthesis (SPPS) strategy.
Caption: this compound incorporation in the solid-phase peptide synthesis cycle.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. jpt.com [jpt.com]
- 3. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Solubility of Boc-D-Leu-OMe in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-D-leucine methyl ester (Boc-D-Leu-OMe), a critical building block in peptide synthesis and pharmaceutical development. Understanding its solubility is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust manufacturing processes.
Core Concepts: Structure and Solubility
This compound is a derivative of the amino acid D-leucine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl group. These modifications eliminate the zwitterionic character of the parent amino acid, significantly increasing its solubility in a wide range of organic solvents. The bulky and hydrophobic isobutyl side chain of leucine, combined with the Boc and methyl ester groups, governs its solubility profile, making it readily soluble in many common organic solvents used in peptide synthesis.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, its physical state as a light yellowish liquid at room temperature suggests high miscibility with many organic solvents.[][2] The following table summarizes available qualitative information for this compound and quantitative data for structurally similar compounds, which can serve as a useful proxy for estimating its solubility. It is important to note that the solubility of enantiomers (D vs. L forms) is generally identical in achiral solvents.
| Solvent | Chemical Class | This compound (Qualitative) | Analogous Compound Data (Quantitative) |
| Dimethylformamide (DMF) | Amide | Expected to be soluble/miscible[2] | Boc-Leu-Leu-OH: ~30 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Expected to be soluble/miscible | Boc-L-Leu-OH: 100 mg/mL[3]; Boc-D-Leu-OH: 200 mg/mL[4]; Boc-Leu-Leu-OH: ~10 mg/mL[5] |
| Ethanol | Alcohol | Expected to be soluble/miscible | Fmoc-L-leucine: ~30 mg/mL[6]; L-leucyl-L-leucine methyl ester (hydrochloride): ~30 mg/mL[7] |
| Methanol | Alcohol | Expected to be soluble/miscible | Boc-L-Leucine is soluble in methanol.[8] |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Expected to be soluble/miscible | - |
| Chloroform | Halogenated Hydrocarbon | Expected to be soluble/miscible | - |
| Acetonitrile (ACN) | Nitrile | Expected to be soluble/miscible | - |
| Tetrahydrofuran (THF) | Ether | Expected to be soluble/miscible | - |
| Ethyl Acetate | Ester | Expected to be soluble/miscible | - |
Note: The quantitative data for analogous compounds should be used as an estimation. Actual solubility of this compound may vary.
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the solubility of this compound in a specific organic solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Solvent of interest (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatic shaker or orbital incubator
-
Vortex mixer
-
Micropipettes
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical instrument.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Record the exact weight of the added this compound.
-
Add a known volume or weight of the selected solvent to the vial.
-
Cap the vial tightly to prevent solvent evaporation.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vial from the shaker and allow the undissolved solid to settle.
-
Visually confirm the presence of excess solid.
-
Withdraw a known volume of the supernatant using a micropipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter.
-
Dilute the collected supernatant with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the saturated solution from the diluted sample, taking the dilution factor into account.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Report the temperature at which the solubility was determined.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of this compound.
References
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
A Technical Guide to Sourcing High-Purity Boc-D-Leu-OMe for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers of high-purity N-tert-Butoxycarbonyl-D-leucine methyl ester (Boc-D-Leu-OMe), a critical building block in peptide synthesis and drug discovery. This document outlines key quality considerations, analytical methodologies for purity assessment, and a strategic workflow for supplier selection to ensure the integrity and reproducibility of your research.
Commercial Supplier Landscape for this compound
The selection of a reliable supplier for this compound is paramount to the success of research and development projects. Purity, consistency, and comprehensive documentation are critical factors. Several chemical suppliers offer this reagent, with varying purity grades and available quantities. Below is a summary of offerings from notable vendors.
Data Presentation: Comparison of Commercial Suppliers
| Supplier | Purity Specification | Analytical Method | Available Quantities |
| Chem-Impex | ≥ 99% | HPLC | Inquire |
| Cenmed | Not specified | Not specified | 25g |
| Ruifu Chemical | ≥98.0% (for similar Boc-amino acids) | HPLC | Inquire |
| BLD Pharm | Not specified | Not specified | Inquire |
| Advanced ChemTech | Not specified | Not specified | Inquire |
Note: This table is based on publicly available data and is not exhaustive. Researchers are encouraged to contact suppliers directly for the most current specifications, availability, and pricing.
Experimental Protocols for Quality Assessment
Ensuring the purity and structural integrity of this compound is a critical step before its use in synthesis. The following are standard experimental protocols for the characterization of Boc-protected amino acids, which are applicable to this compound.[]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary technique for assessing the purity of this compound by separating the main component from any impurities.[] Chiral HPLC methods are particularly important for determining the enantiomeric purity of amino acid derivatives.[2][3]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reverse-phase C18 column is commonly used for purity analysis. For enantiomeric purity, a chiral stationary phase (e.g., polysaccharide-based) is required.[2][3]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is a typical mobile phase for reverse-phase chromatography. For chiral separations, a mixture of n-hexane and isopropanol may be employed.
-
Detection: UV detection at 210-220 nm is standard for peptide bonds and protected amino acids.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram. The purity is determined by the relative area of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.
Methodology:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Analysis: The spectrum should exhibit characteristic signals for the Boc group (a singlet at ~1.4 ppm), the leucine side chain protons, the alpha-proton, and the methyl ester group.
-
¹³C NMR Analysis: The spectrum should show distinct peaks for the carbonyl carbons of the Boc and ester groups, the quaternary carbon of the Boc group, and the carbons of the leucine backbone and side chain.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of this compound.
Methodology:
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of this compound (C₁₂H₂₃NO₄, MW: 245.32).
Supplier Selection Workflow
A systematic approach to selecting a supplier for critical reagents like this compound is essential for ensuring the quality and consistency of your research. The following workflow diagram illustrates a logical process for supplier qualification.
References
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
The Strategic Role of Boc-D-Leu-OMe in Modern Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-α-(tert-butoxycarbonyl)-D-leucine methyl ester (Boc-D-Leu-OMe), a pivotal building block in peptide chemistry. We will delve into its synthesis, core applications, and the strategic advantages conferred by the D-configuration of the leucine residue. This document offers detailed experimental protocols, quantitative data summaries, and visual workflows to support researchers in the effective utilization of this versatile compound.
Introduction: The Significance of D-Amino Acids in Peptide Therapeutics
While L-amino acids are the proteinogenic building blocks of life, the incorporation of their D-enantiomers into peptide sequences is a powerful strategy in medicinal chemistry. Peptides composed of D-amino acids exhibit enhanced stability against proteolytic degradation by endogenous enzymes, which are stereospecific for L-amino acids. This increased metabolic stability can significantly improve the in vivo half-life and bioavailability of peptide-based drugs. Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, leading to altered receptor binding affinities and biological activities.
This compound serves as a key reagent for introducing a D-leucine residue into a growing peptide chain. The tert-butoxycarbonyl (Boc) protecting group on the amine terminus allows for controlled, stepwise peptide synthesis, while the methyl ester on the C-terminus facilitates coupling reactions.
Physicochemical Properties of this compound and its Precursors
A clear understanding of the physicochemical properties of this compound and its related precursors is essential for its effective use in synthesis.
| Property | This compound | Boc-D-Leu-OH | H-D-Leu-OMe·HCl |
| Molecular Formula | C₁₂H₂₃NO₄ | C₁₁H₂₁NO₄ | C₇H₁₆ClNO₂ |
| Molecular Weight | 245.32 g/mol | 231.29 g/mol | 181.66 g/mol |
| CAS Number | 133467-01-3[1][2] | 16937-99-8[3], 200937-17-3 (monohydrate)[4][5] | 5845-53-4[6], 66866-69-1[7][8] |
| Appearance | Colorless to light yellow liquid[2] | White to off-white solid | White crystalline solid |
| Boiling Point | 322.5±25.0 °C (Predicted)[2] | - | - |
| Storage Temperature | 2-8°C[2] | Room temperature | Room temperature |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from D-leucine. The following protocols are adapted from established methods for the L-enantiomer and are expected to yield similar results for the D-enantiomer.
Workflow for the Synthesis of this compound
References
- 1. cenmed.com [cenmed.com]
- 2. BOC-D-LEUCINE METHYL ESTER | 133467-01-3 [chemicalbook.com]
- 3. 16937-99-8|Boc-D-Leu-OH|BLD Pharm [bldpharm.com]
- 4. 200937-17-3 Boc-D-Leu-OH・H2O | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 5. peptide.com [peptide.com]
- 6. apexbt.com [apexbt.com]
- 7. H-D-LEU-OME HCL | 66866-69-1 [m.chemicalbook.com]
- 8. H-D-LEU-OME HCL price,buy H-D-LEU-OME HCL - chemicalbook [m.chemicalbook.com]
Natural vs. unnatural amino acids in peptide design
An In-Depth Technical Guide to Natural vs. Unnatural Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of peptide therapeutics is undergoing a significant transformation, driven by the strategic incorporation of unnatural amino acids (UAAs) to overcome the inherent limitations of their natural counterparts. Peptides composed solely of the 20 proteinogenic amino acids often suffer from poor metabolic stability, low bioavailability, and suboptimal receptor affinity, hindering their clinical translation. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and profound impact of utilizing UAAs in modern peptide drug design. By expanding the chemical repertoire available to researchers, UAAs offer a powerful toolkit to enhance proteolytic resistance, modulate pharmacokinetic profiles, and improve binding affinity and selectivity, thereby unlocking the full therapeutic potential of peptide-based drugs. This document will delve into the practical aspects of UAA integration, from synthesis to preclinical evaluation, providing detailed protocols and comparative data to guide researchers in the development of next-generation peptide therapeutics.
The Rationale for Incorporating Unnatural Amino Acids
The therapeutic promise of peptides is often curtailed by their intrinsic pharmacological weaknesses. The integration of UAAs into peptide scaffolds has surfaced as a formidable strategy to surmount these challenges. By venturing beyond the 20 standard proteinogenic amino acids, UAAs furnish a versatile arsenal for fine-tuning the physicochemical and biological attributes of peptides, culminating in superior therapeutic efficacy.
The primary objectives for incorporating UAAs into peptide therapeutics include:
-
Enhanced Proteolytic Stability: Modifications to the peptide backbone or side chains with UAAs can obstruct recognition and cleavage by proteases, thereby prolonging the peptide's in vivo half-life.
-
Improved Pharmacokinetic Profile: UAAs can be engineered to influence properties such as lipophilicity and hydrogen-bonding capacity, which can lead to optimized absorption, distribution, metabolism, and excretion (ADME) profiles, including the potential for oral bioavailability.
-
Increased Receptor Affinity and Selectivity: The distinct side-chain functionalities and conformational constraints imparted by UAAs can optimize interactions with biological targets, resulting in heightened binding affinity and selectivity.
-
Conformational Control: The inclusion of specific UAAs can induce or stabilize desirable secondary structures, such as helices or turns, which are frequently pivotal for biological activity.
Comparative Analysis: Natural vs. Unnatural Amino Acid-Containing Peptides
The advantages of incorporating UAAs are not merely theoretical. Quantitative data from numerous studies demonstrate significant improvements in key pharmacological parameters.
Proteolytic Stability
The introduction of UAAs can dramatically increase a peptide's resistance to enzymatic degradation. This is often achieved by replacing L-amino acids at cleavage sites with D-amino acids, N-methylated amino acids, or other sterically hindering residues.
| Peptide/Analog | Modification | Protease | Half-life (t½) | Fold Improvement |
| Feleucin-K3 (Natural) | None | Plasma | ~8 hours | - |
| Feleucin-K59 (UAA) | Leu⁴ replaced with α-(4-pentenyl)-Ala | Plasma | >24 hours | >3 |
| PK20 (UAA) | Contains tert-leucine (Tle) | 1 M HCl | 204.4 hours | - |
| [Ile⁹]PK20 (Natural Analog) | Tle replaced with Isoleucine (Ile) | 1 M HCl | 117.7 hours | 0.58x (decrease) |
| Hymenochirin-1B (Natural) | None | Trypsin | < 10 minutes | - |
| Stapled Hymenochirin-1B (UAA) | Hydrocarbon stapling | Trypsin | > 120 minutes | >12 |
Receptor Binding Affinity
UAAs can be used to constrain the peptide's conformation into a bioactive state, leading to enhanced binding to its target receptor. This can translate to increased potency and efficacy.
| Peptide/Analog | Target Receptor | Modification | Binding Affinity (Ki or IC50) | Fold Improvement |
| Endomorphin-1 (EM-1) Analog (Natural) | µ-opioid receptor | None | Nanomolar range | - |
| EM-1 Analog with (thienyl)Map (UAA) | µ-opioid receptor | Phe replaced with (thienyl)Map | Sub-nanomolar range | ~5 |
| Meditope Peptide (Natural residues) | Cetuximab Fab domain | None | Reference Affinity | - |
| Meditope Peptide (UAA substitutions) | Cetuximab Fab domain | Various UAA substitutions | Generally reduced affinity | Variable Decrease |
| Folate Receptor Antagonist (Natural) | Folate Receptors (FRα, FRβ) | L-glutamate at terminus | Reference IC50 | - |
| Folate Receptor Antagonist (UAA) | Folate Receptors (FRα, FRβ) | L-glutamate replaced with UAA | IC50 of 0.31 nM (FRα), 0.17 nM (FRβ) | Significant |
Key Experimental Protocols
The successful design and evaluation of peptides containing UAAs rely on a suite of robust experimental methodologies. The following sections provide detailed protocols for the synthesis, characterization, and biological assessment of these modified peptides.
Solid-Phase Peptide Synthesis (SPPS) of UAA-Containing Peptides
SPPS is the standard method for chemically synthesizing peptides, including those with UAAs. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is most commonly employed.
Materials:
-
Fmoc-protected amino acids (natural and unnatural)
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HCTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.
-
Capping (Optional): Cap any unreacted sites on the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (natural or unnatural), coupling reagent, and base in DMF and add to the resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 4-7 for each subsequent amino acid in the sequence.
-
Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
In Vitro Proteolytic Stability Assay
This assay assesses the resistance of a peptide to degradation by proteases.
Materials:
-
Peptide stock solution
-
Protease stock solution (e.g., trypsin, human plasma)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA))
-
LC-MS/MS or HPLC system
Protocol:
-
Preparation: Prepare a solution of the peptide in the reaction buffer at a known concentration.
-
Incubation: Pre-warm the peptide solution and the protease solution to 37°C.
-
Initiation: Initiate the reaction by adding the protease to the peptide solution (a typical enzyme:substrate ratio is 1:100 w/w).
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the quenching solution to the aliquot.
-
Sample Preparation: Centrifuge the quenched samples to pellet precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS or HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of remaining peptide versus time and calculate the half-life (t½).
GPCR Radioligand Binding Assay
This assay determines the binding affinity of a peptide to a specific G-protein coupled receptor.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., ³H-labeled)
-
Unlabeled peptide (test compound)
-
Assay buffer
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.
-
Assay Setup: In a 96-well plate, add cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test peptide. Include wells for total binding (no competitor) and non-specific binding.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding at each concentration of the test peptide. Plot the percent specific binding against the log concentration of the test peptide and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Efficacy Study in a Diabetic Mouse Model
This protocol outlines a general procedure for assessing the anti-diabetic efficacy of a peptide drug.
Materials:
-
Diabetic mouse model (e.g., streptozotocin-induced or db/db mice)
-
Test peptide formulated for subcutaneous injection
-
Vehicle control (e.g., saline)
-
Positive control (e.g., insulin or a known anti-diabetic drug)
-
Glucometer and test strips
-
Equipment for blood collection (e.g., from the tail vein)
Protocol:
-
Animal Acclimation: Acclimate the diabetic mice to the housing conditions for at least one week.
-
Baseline Measurements: Measure baseline body weight and blood glucose levels.
-
Dosing: Administer the test peptide, vehicle, or positive control via subcutaneous injection at the desired dose and frequency.
-
Blood Glucose Monitoring: Monitor blood glucose levels at various time points post-injection (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Oral Glucose Tolerance Test (OGTT) (Optional): At the end of the study period, perform an OGTT. Fast the mice, administer an oral glucose bolus, and measure blood glucose levels at timed intervals.
-
Data Analysis: Compare the changes in blood glucose levels and the area under the curve (AUC) for the OGTT between the different treatment groups.
Visualizing Key Concepts and Workflows
GPCR Signaling Pathway
The following diagram illustrates a common signaling pathway activated by a peptide ligand binding to a Gs-coupled GPCR, leading to the production of cAMP and subsequent cellular responses.
Caption: GPCR signaling pathway initiated by a peptide ligand, leading to cellular response.
Experimental Workflow for Peptide Drug Discovery
The development of a UAA-containing peptide therapeutic follows a multi-stage process from initial design to preclinical evaluation.
Caption: Experimental workflow for peptide drug discovery and development.
Conclusion
The incorporation of unnatural amino acids has unequivocally revolutionized the field of peptide drug discovery. It provides a robust and versatile set of tools to systematically address the inherent limitations of natural peptides. By strategically modifying peptide sequences with UAAs, researchers can significantly enhance their stability, bioavailability, and therapeutic efficacy. The experimental protocols and comparative data presented in this guide offer a practical framework for the rational design, synthesis, and evaluation of novel peptide therapeutics, paving the way for the development of more effective and safer medicines.
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Boc-D-Leu-Xaa-OMe
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of a dipeptide with a C-terminal methyl ester, exemplified by Boc-D-Leu-Xaa-OMe, utilizing tert-butyloxycarbonyl (Boc) chemistry. Solid-phase peptide synthesis (SPPS) offers an efficient and robust methodology for the stepwise assembly of amino acids.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established approach in SPPS.[2][3]
This protocol outlines the necessary reagents, equipment, and step-by-step procedures for resin preparation, amino acid coupling, Boc deprotection, and the final cleavage of the dipeptide from the solid support, followed by solution-phase esterification to yield the desired C-terminal methyl ester.
Experimental Protocols
Resin Selection and First Amino Acid Loading
The choice of resin is crucial in Boc-SPPS. Merrifield or PAM resins are commonly used for synthesizing peptides with a C-terminal carboxylic acid.[3][4] The first Boc-protected amino acid is typically loaded onto the resin via an ester linkage.
Materials:
-
Merrifield resin (chloromethylpolystyrene) or PAM resin
-
Boc-D-Leucine
-
Cesium carbonate (Cs₂CO₃) or Potassium iodide (KI)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF for 20-30 minutes.[5]
-
To a solution of Boc-D-Leucine in DMF, add one equivalent of cesium carbonate and stir until the amino acid is fully dissolved.
-
Add the swollen resin to the Boc-D-Leucine cesium salt solution.
-
The reaction mixture is heated to 50°C and stirred for 12-24 hours.
-
After the reaction, the resin is washed thoroughly with DMF, a mixture of DMF/water, DMF, and finally DCM, and then dried under vacuum.
Boc Deprotection
The temporary Boc protecting group on the α-amino group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[6]
Materials:
-
50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Dichloromethane (DCM)
-
Isopropanol (IPA)
-
10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM
Procedure:
-
Swell the Boc-D-Leu-resin in DCM.
-
Treat the resin with 50% TFA in DCM for a short pre-wash (1-2 minutes).[7]
-
Perform the main deprotection step by agitating the resin with 50% TFA in DCM for 20-30 minutes.[7]
-
Wash the resin thoroughly with DCM to remove residual TFA.[7]
-
Wash the resin with IPA.
-
Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of DIEA in DCM for 5-10 minutes.[7]
-
Wash the resin thoroughly with DCM to remove excess base.[7]
Coupling of the Second Amino Acid
The next N-α-Boc-protected amino acid is coupled to the deprotected amino group on the resin-bound D-Leucine. Several coupling reagents can be used to facilitate peptide bond formation. HBTU is a commonly used aminium salt-based coupling reagent.[7]
Materials:
-
Boc-Xaa-OH (where Xaa is the desired amino acid)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a separate vessel, pre-activate the Boc-Xaa-OH (3-4 equivalents) with HBTU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 1-5 minutes.[7]
-
Add the pre-activated amino acid solution to the swollen and neutralized D-Leu-resin.[7]
-
Agitate the mixture at room temperature for 1-2 hours.[7]
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result indicates the absence of free primary amines.[7]
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[7]
Cleavage from the Resin
The dipeptide is cleaved from the solid support, which also removes the side-chain protecting groups (if any). For Merrifield and PAM resins, strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are typically used.[3][6] This step results in a dipeptide with a free C-terminal carboxylic acid.
Materials:
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole)
-
Diethyl ether
Procedure (using HF):
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers to the reaction vessel.
-
Cool the vessel with liquid nitrogen and condense anhydrous HF into it.
-
Allow the reaction to proceed at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resulting crude peptide with cold diethyl ether to precipitate the peptide and remove organic scavengers.
-
Dry the crude peptide under vacuum.
Solution-Phase Esterification to Yield Boc-D-Leu-Xaa-OMe
The C-terminal carboxylic acid of the cleaved dipeptide is converted to a methyl ester in the solution phase.
Materials:
-
Crude Boc-D-Leu-Xaa-OH dipeptide
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or other esterification reagents like (trimethylsilyl)diazomethane.
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure (using Thionyl Chloride):
-
Suspend the crude dipeptide in methanol in a round-bottom flask at 0°C.
-
Slowly add freshly distilled thionyl chloride (2 equivalents) while stirring.[8]
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Boc-D-Leu-Xaa-OMe.
-
Purify the product by column chromatography.
Data Presentation
| Parameter | Value/Range | Notes |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | A lower substitution is sometimes preferred for longer or more difficult sequences.[4] |
| Boc-Amino Acid Equivalents | 3 - 4 equivalents | Based on the resin substitution level.[7] |
| Coupling Reagent Equivalents (HBTU) | 3 - 4 equivalents | Based on the resin substitution level.[7] |
| Base Equivalents (DIEA) | 6 - 8 equivalents | For activation and neutralization steps.[7] |
| Boc Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM.[7] |
| Coupling Reaction Time | 1 - 2 hours | Monitored by ninhydrin test.[7] |
| Cleavage Time (HF) | 1 - 2 hours | At 0°C. |
| Esterification Time | Varies | Monitored by TLC. |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on the specific amino acid sequence and length.[2] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required.[2] |
Visualizations
Caption: Workflow for the synthesis of Boc-D-Leu-Xaa-OMe.
References
Application Notes: The Strategic Use of Boc-D-Leu-OMe in Solution-Phase Peptide Synthesis
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and development.[1][] N-α-tert-Butoxycarbonyl-D-leucine methyl ester (Boc-D-Leu-OMe) is a valuable building block for this purpose. The presence of a D-amino acid, such as D-leucine, can significantly enhance the proteolytic stability of a peptide therapeutic by making it resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids.[1] This increased stability often leads to a longer plasma half-life and improved bioavailability.[3] Furthermore, the strategic placement of D-amino acids can modulate the peptide's conformation, potentially leading to higher receptor affinity and selectivity.[4]
Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, is highly suitable for the large-scale production of short to medium-length peptides and for syntheses where careful purification of intermediates is required.[5][6] this compound is well-suited for this methodology. The Boc (tert-butoxycarbonyl) protecting group for the N-terminus is stable under various coupling conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA).[7][] The C-terminal methyl ester (OMe) protects the carboxylic acid during the coupling step and can be removed by saponification in a subsequent step if the free C-terminus is required.[9]
These application notes provide detailed protocols for the use of this compound in the solution-phase synthesis of a dipeptide, including coupling, deprotection, and purification steps.
Logical Workflow for Drug Discovery
The incorporation of D-amino acids is a key strategy for improving the pharmacological properties of peptide-based drug candidates. The workflow below illustrates how building blocks like this compound are utilized in this process.
Caption: Workflow for developing stable peptide therapeutics using D-amino acids.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a dipeptide (e.g., D-Leu-Ala) using this compound and an amino acid ester (e.g., H-Ala-OBn).
Overall Synthesis Workflow
The diagram below outlines the key chemical steps in the solution-phase synthesis of a dipeptide using this compound, followed by N-terminal deprotection.
Caption: General workflow for solution-phase dipeptide synthesis.
Protocol 1: Peptide Coupling using DCC/HOBt
This protocol describes the formation of a peptide bond between this compound and a C-terminally protected amino acid. Dicyclohexylcarbodiimide (DCC) is used as the coupling agent, and 1-Hydroxybenzotriazole (HOBt) is added to suppress racemization and improve efficiency.[10]
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Ala-OBn·HCl) (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (1.0 eq, to neutralize the HCl salt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the amino acid ester hydrochloride and DIEA (or NMM) in anhydrous DCM. Stir for 10-15 minutes at room temperature.
-
Add this compound and HOBt to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-24 hours.[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) by-product.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the crude product by silica gel column chromatography.[10]
Protocol 2: N-Terminal Boc Group Deprotection
This protocol details the removal of the Boc protecting group from the dipeptide to expose the N-terminal amine for subsequent coupling steps or to yield the final deprotected peptide.
Materials:
-
Boc-protected peptide
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Dissolve the Boc-protected peptide in anhydrous DCM.
-
Add an equal volume of TFA to the solution (e.g., 1:1 v/v DCM:TFA).[11]
-
Stir the reaction mixture at room temperature for 30-60 minutes.[12]
-
Monitor the deprotection via TLC until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporate with toluene or precipitate with cold diethyl ether to remove residual TFA.[13]
-
The resulting product is the TFA salt of the deprotected peptide, which can be used directly in the next coupling step after neutralization or carried forward for final purification.
Protocol 3: Final Peptide Purification by RP-HPLC
After synthesis and deprotection, the crude peptide is purified to a high degree using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][14]
Equipment and Reagents:
-
Preparative RP-HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)[15]
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.[13]
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30-60 minutes). The gradient may need to be optimized depending on the hydrophobicity of the peptide.[13]
-
Monitor the elution at 214 nm and 280 nm.
-
Collect fractions corresponding to the desired peptide peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Freeze the pooled fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[15]
Quantitative Data Summary
The efficiency of peptide synthesis steps can vary based on the specific amino acid sequence and reaction conditions. The tables below provide representative data for coupling and deprotection reactions involving Boc-protected amino acids.
Table 1: Comparison of Coupling Reagent Performance
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially with sterically hindered amino acids.[4]
| Coupling Reagent | Typical Reaction Time | Reported Efficiency/Yield | Degree of Racemization | Notes |
| DCC/HOBt | 4 - 24 hours | Moderate to High | Low | Cost-effective; DCU by-product can be difficult to remove.[10] |
| HATU/DIEA | 1 - 4 hours | High | Low | Often the first choice for difficult or sterically hindered couplings.[4] |
| COMU/DIEA | 1 - 3 hours | High | Low | Excellent solubility and safety profile.[4] |
| EDC/HOBt | 2 - 12 hours | Moderate to High | Low | Water-soluble carbodiimide; by-product is easily removed with aqueous washes.[16] |
Table 2: Boc-Deprotection Methods and Conditions
Several acidic conditions can be employed for the removal of the Boc group. The choice depends on the acid sensitivity of other functional groups in the peptide.[12]
| Reagent/Method | Typical Reaction Time | Yield | Conditions | Notes |
| TFA/DCM (1:1) | 30 - 60 min | >95% | Room Temperature | Standard, highly effective method for acid-labile groups.[11][12] |
| 4M HCl in Dioxane | 1 - 4 hours | >90% | Room Temperature | Milder than TFA; useful for substrates with TFA-sensitive groups.[12] |
| pTSA in DES | ~25 min | ~68% (for Boc-L-Leu-OMe) | 60 °C | Greener chemistry approach using a deep eutectic solvent (DES).[17][18] |
| Thermal | Several hours | Variable | Reflux in solvent (e.g., dioxane/water) | An alternative for highly acid-sensitive molecules.[19] |
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 19. reddit.com [reddit.com]
Application Notes and Protocols for Boc-D-Leu-OMe in Neuropeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-α-Boc-D-leucine methyl ester (Boc-D-Leu-OMe) in the solid-phase peptide synthesis (SPPS) of neuropeptides. The incorporation of D-amino acids, such as D-leucine, is a critical strategy in modern drug design to enhance the therapeutic potential of peptide-based candidates. This document outlines the rationale, key applications, detailed experimental protocols, and relevant biological signaling pathways.
Introduction
Neuropeptides are a diverse class of signaling molecules that mediate a wide range of physiological processes in the central and peripheral nervous systems. However, their therapeutic application is often limited by their short in-vivo half-life due to rapid degradation by proteases. The strategic incorporation of non-natural amino acids, particularly D-isomers, is a well-established method to confer proteolytic stability.
This compound serves as a valuable building block in Boc-chemistry solid-phase peptide synthesis. The D-configuration of the leucine residue sterically hinders recognition by common peptidases, thereby increasing the peptide's resistance to enzymatic degradation. Furthermore, the introduction of a D-amino acid can significantly influence the peptide's conformational properties, potentially leading to enhanced receptor affinity and selectivity.
Key Applications of this compound in Neuropeptide Synthesis
The primary application of this compound in neuropeptide synthesis is the development of analogs with improved pharmacokinetic and pharmacodynamic profiles. Key applications include:
-
Enhanced Enzymatic Stability: The substitution of an L-amino acid with its D-enantiomer at specific positions within a neuropeptide sequence can dramatically increase its stability against enzymatic hydrolysis.[1] This leads to a longer circulating half-life and improved bioavailability.
-
Modulation of Receptor Binding and Selectivity: The stereochemistry of amino acid residues plays a crucial role in the three-dimensional structure of a peptide and its interaction with its receptor. Incorporating D-leucine can alter the peptide's conformation, leading to changes in binding affinity and selectivity for different receptor subtypes.
-
Synthesis of Opioid Peptide Analogs: this compound is particularly useful in the synthesis of analogs of opioid neuropeptides such as deltorphins and dynorphins. Deltorphins are naturally occurring opioid peptides with high affinity and selectivity for the δ-opioid receptor.[2][3] The synthesis of deltorphin analogs often involves the incorporation of D-amino acids to enhance their therapeutic properties.[4][5]
Data Presentation: Synthesis and Biological Activity of a [D-Leu]-Neuropeptide Analog
The following table summarizes representative quantitative data for the synthesis and biological activity of a [D-Leu-8]Dynorphin(1-8) analog, a neuropeptide synthesized using a D-amino acid. This data is presented as an example to illustrate the outcomes of incorporating a D-amino acid.
| Parameter | Value | Reference |
| Synthesis Parameter | ||
| Synthesis Method | Solid-Phase Peptide Synthesis (Boc-chemistry) | [6] |
| Biological Activity Parameter | ||
| Neuropeptide Analog | [ψ(CH2NH)3-4, D-Leu8]Dynorphin(1-8)-NH2 | [6] |
| Receptor Selectivity (μ/κ Ki ratio) | 339 | [6] |
| Receptor Selectivity (δ/κ Ki ratio) | 24104 | [6] |
| In vitro Bioactivity (Guinea Pig Ileum Assay) | High κ-receptor affinity | [6] |
| Enzymatic Stability (IC50 ratio with/without peptidase inhibitors) for a related analog | 2.0 (indicating high stability) | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a [D-Leu]-Deltorphin Analog
This protocol describes the manual solid-phase synthesis of a [D-Leu²]-deltorphin analog (Tyr-D-Leu-Phe-Asp-Val-Val-Gly-NH₂) using Boc-SPPS chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Boc-amino acids (Boc-Gly-OH, Boc-Val-OH, Boc-Asp(OtBu)-OH, Boc-Phe-OH, Boc-D-Leu-OH, Boc-Tyr(tBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization solution: 10% DIEA in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling (Boc-Gly-OH):
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF.
-
Wash the resin with DMF and DCM.
-
In a separate vessel, pre-activate Boc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2 minutes. Add DIEA (6 eq.).
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling completion using the Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation (Subsequent Amino Acids):
-
Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes, followed by a second treatment for 20 minutes to remove the Boc group.
-
Wash the resin with DCM and IPA.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF.
-
Coupling: Couple the next Boc-protected amino acid (Boc-Val-OH, Boc-Val-OH, Boc-Asp(OtBu)-OH, Boc-Phe-OH, Boc-D-Leu-OH, Boc-Tyr(tBu)-OH) following the pre-activation and coupling steps described in step 2.
-
Repeat the deprotection, neutralization, and coupling cycle for each amino acid in the sequence.
-
-
Final Deprotection: After the last amino acid coupling, remove the N-terminal Boc group using 50% TFA in DCM.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
Experimental Workflow for Boc-SPPS of a [D-Leu]-Neuropeptide
Caption: General workflow for Boc-solid-phase peptide synthesis of a [D-Leu]-neuropeptide.
Signaling Pathway of a Deltorphin Analog at the δ-Opioid Receptor
Caption: Simplified signaling pathway of a deltorphin analog at the δ-opioid receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Deltorphin - Wikipedia [en.wikipedia.org]
- 3. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [D-Leu2]deltorphin, a 17 amino acid opioid peptide from the skin of the Brazilian hylid frog, Phyllomedusa burmeisteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, conformation and opioid activity of deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and opioid activities of [D-Leu-8]Dynorphin(1-8) analogs containing a reduced peptide bond, psi(CH2-NH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Boc-D-Leu-OMe in Peptidomimetic Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of therapeutic peptide and peptidomimetic design, the incorporation of non-proteinogenic amino acids is a critical strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Boc-D-Leu-OMe, the N-terminally protected methyl ester of D-leucine, is a versatile and valuable building block in this endeavor. The D-configuration of the leucine residue confers significant resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This enhanced stability translates to a longer in vivo half-life, a crucial attribute for therapeutic candidates. Furthermore, the steric hindrance provided by the D-amino acid can induce specific secondary structures, such as β-turns, thereby constraining the peptide backbone into a bioactive conformation. This conformational rigidity can lead to increased receptor affinity and selectivity. The tert-butyloxycarbonyl (Boc) protecting group offers robust, acid-labile protection of the amine terminus, making it suitable for both solid-phase and solution-phase peptide synthesis strategies.
This document provides detailed application notes, experimental protocols, and illustrative data for the utilization of this compound in the design and synthesis of peptidomimetics.
Data Presentation
The incorporation of D-leucine can significantly enhance the biological activity and therapeutic index of peptides. The following table summarizes the in vitro activity of the antimicrobial peptide Brevinin-1OS (B1OS) and its analogues with L-leucine (B1OS-L) and D-leucine (B1OS-D-L) additions, demonstrating the potentiation of antimicrobial activity and reduction in hemolytic activity with the D-enantiomer.
| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | MIC vs. E. faecalis (µM) | Hemolytic Activity (HC50, µM) |
| B1OS | 32 | 64 | 64 | >128 |
| B1OS-L | 2 | 4 | 8 | 29.92 |
| B1OS-D-L | 2 | 4 | 8 | 74.5 |
| Data sourced from a study on Brevinin-1OS and its analogues.[1][2] |
Experimental Protocols
The following are representative protocols for the incorporation of this compound into a growing peptide chain using both solid-phase and solution-phase synthesis techniques.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - this compound Coupling
This protocol describes a single coupling cycle for the addition of a Boc-D-leucine residue to a resin-bound peptide with a free N-terminal amine using Boc/Bzl strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-D-Leu-OH (prepared by saponification of this compound if starting from the ester)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
50% Trifluoroacetic acid (TFA) in DCM
-
10% DIPEA in DMF (Neutralization solution)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 5 minutes (repeat twice).
-
Wash the resin with DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Boc-D-Leu-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) to the solution and allow it to activate for 10 minutes at 0°C.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Solution-Phase Peptide Synthesis - Dipeptide Formation
This protocol describes the synthesis of a dipeptide (e.g., Boc-D-Leu-Gly-OMe) in solution.
Materials:
-
Boc-D-Leu-OH
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.2 equivalents) and stir the mixture at room temperature for 20 minutes.
-
Activation of Boc-D-Leu-OH: In a separate flask, dissolve Boc-D-Leu-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction:
-
Add a solution of DCC (1.1 equivalents) in a small amount of anhydrous DCM to the Boc-D-Leu-OH solution at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the activation mixture for 30 minutes at 0°C.
-
Add the neutralized glycine methyl ester solution from step 1 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate/hexanes) to yield the pure dipeptide.
-
Visualizations
Signaling Pathways and Experimental Workflows
The incorporation of D-leucine into peptidomimetics can be a key strategy for designing potent and selective modulators of G-protein coupled receptors (GPCRs). By stabilizing specific receptor conformations, these peptidomimetics can influence downstream signaling cascades.
Caption: Generalized GPCR signaling cascade modulated by a D-leucine containing peptidomimetic.
The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptidomimetic incorporating a Boc-D-leucine residue.
References
Application Notes and Protocols: Boc-D-Leu-OMe as a Chiral Building Block in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-D-leucine methyl ester (Boc-D-Leu-OMe) is a valuable and versatile chiral building block in modern asymmetric synthesis. As the enantiomer of the naturally occurring L-leucine derivative, its incorporation into molecular frameworks allows for the synthesis of compounds with unique pharmacological profiles, enhanced metabolic stability, and specific stereochemical properties. The presence of the Boc protecting group on the amine and the methyl ester on the carboxyl group makes it an ideal starting material for a variety of chemical transformations, including peptide synthesis, the generation of β-amino acids, and the construction of complex chiral heterocycles. These application notes provide detailed protocols and quantitative data for the use of this compound in key asymmetric transformations.
Core Applications
The primary applications of this compound as a chiral building block include:
-
Peptide Synthesis: Incorporation of D-amino acids into peptide chains can significantly enhance their resistance to proteolytic degradation, thereby increasing their in vivo half-life and bioavailability. This compound is a key component in the synthesis of these modified peptides.
-
Synthesis of β-Amino Acids: Chiral β-amino acids are crucial components of various pharmaceuticals and natural products. This compound can be stereoselectively converted into N-Boc-β³-D-amino acid derivatives.
-
Synthesis of Chiral Heterocycles: The inherent chirality of this compound can be transferred to cyclic structures, such as β-lactams and piperidinones, which are common motifs in many biologically active compounds.
Data Presentation
The following tables summarize representative quantitative data for the key applications of this compound.
Table 1: Representative Data for Dipeptide Synthesis using this compound
| Coupling Reagent | Amine Component (H-Xaa-OR) | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| DCC/HOBt | H-Gly-OMe | DCM | 85-95 | N/A | [1] |
| HATU/DIPEA | H-D-Ala-OMe | DMF | >90 | >98:2 | [1] |
| HBTU/DIPEA | H-L-Phe-OMe | DMF | >90 | >98:2 | [1] |
| EDC·HCl/HOBt | H-L-Val-OMe | DCM/DMF | 80-90 | >95:5 | [1] |
Table 2: Representative Data for the Synthesis of N-Boc-β³-D-amino Alcohols
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) | Reference |
| LiBH₄ | THF | 0 to rt | >95 | >99% | General procedure |
| NaBH₄/LiCl | EtOH/THF | 0 to rt | >90 | >99% | General procedure |
| DIBAL-H | Toluene | -78 | >90 | >99% | General procedure |
Table 3: Representative Data for Diastereoselective Synthesis of β-Lactams
| Imine Component | Cycloaddition Method | Catalyst/Auxiliary | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| N-aryl imine | Staudinger [2+2] | Chiral Auxiliary | 70-85 | >95:5 | [2] |
| N-sulfonyl imine | Ester Enolate-Imine | Chiral Lithium Amide | 75-90 | >98:2 | [2] |
Experimental Protocols
Application 1: Solution-Phase Dipeptide Synthesis
This protocol describes a general procedure for the coupling of this compound with another amino acid ester using carbodiimide activation.
Workflow for Dipeptide Synthesis
Caption: General workflow for solution-phase dipeptide synthesis.
Materials:
-
Boc-D-Leu-OH (obtained by saponification of this compound)
-
Amino acid methyl ester hydrochloride (H-Xaa-OMe·HCl) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Activation: Dissolve Boc-D-Leu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the salt. Stir for 10-15 minutes at room temperature. Add this solution to the activated Boc-D-Leu-OH mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dipeptide.
Application 2: Synthesis of N-Boc-β³-D-amino Alcohols
This protocol outlines the reduction of the methyl ester of this compound to the corresponding primary alcohol, a key intermediate for the synthesis of β-amino acids.
Workflow for β-Amino Alcohol Synthesis
Caption: General workflow for the synthesis of N-Boc-D-Leucinol.
Materials:
-
This compound (1.0 eq)
-
Lithium borohydride (LiBH₄) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reduction: Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Add LiBH₄ (1.5 eq) portion-wise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess LiBH₄ and hydrolyze the borate complexes.
-
Work-up: Add ethyl acetate to the mixture and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-D-Leucinol, which is often pure enough for the next step. If necessary, the product can be purified by flash column chromatography.
Application 3: Diastereoselective Synthesis of a β-Lactam
This protocol describes a general approach for the synthesis of a chiral β-lactam via the Staudinger [2+2] cycloaddition, where the stereochemistry is controlled by a chiral auxiliary. Boc-D-leucine can be converted to a suitable ketene precursor for this reaction.
Logical Relationship in β-Lactam Synthesis
Caption: Key steps in the Staudinger synthesis of a β-lactam.
Materials:
-
Boc-D-leucinyl chloride (prepared from Boc-D-leucine) (1.0 eq)
-
Imine (e.g., N-benzylidene-4-methoxyaniline) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve the imine (1.1 eq) in anhydrous DCM.
-
Cycloaddition: Dissolve Boc-D-leucinyl chloride (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and place this solution in the dropping funnel. Add the acid chloride solution dropwise to the imine solution at 0 °C over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, and wash it with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired β-lactam. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.[2]
Conclusion
This compound is a highly valuable chiral building block for the asymmetric synthesis of a wide range of biologically important molecules. Its use allows for the introduction of D-leucine into peptides to enhance their stability, the stereoselective synthesis of β-amino acids, and the construction of complex chiral heterocycles. The protocols provided herein offer a foundation for researchers to utilize this versatile reagent in their synthetic endeavors. The selection of appropriate reaction conditions and purification methods is crucial for achieving high yields and stereoselectivities.
References
Application Notes and Protocols for the Step-by-Step Boc Deprotection of a D-Leucine Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in peptide synthesis, favored for its stability under various conditions and its facile removal under moderately acidic conditions.[1] This allows for the sequential and controlled addition of amino acids to a growing peptide chain. The process of removing the Boc group, known as deprotection, is a critical step that must be executed with high efficiency to ensure the successful synthesis of the target peptide.
These application notes provide a detailed, step-by-step guide for the Boc deprotection of a peptide containing D-leucine, an unnatural amino acid often incorporated into synthetic peptides to enhance their proteolytic stability and biological activity. The protocols outlined below are applicable for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[1][2] This protonation makes the Boc group unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[3] The carbamic acid is highly unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[1][3]
The generated tert-butyl cations are reactive electrophiles that can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine. To prevent these side reactions, scavengers are often added to the deprotection solution to trap the tert-butyl cations.[4]
Quantitative Data Summary
The choice of deprotection reagent and conditions is critical for achieving high efficiency and minimizing side reactions. The following table summarizes quantitative data for common Boc deprotection methods.
| Deprotection Reagent | Concentration | Scavengers | Reaction Time | Deprotection Efficiency | Notes |
| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (DCM) | None typically required | 20-30 minutes | >99% | The standard and most common method for Boc deprotection in SPPS.[1] |
| Hydrochloric acid (HCl) | 4M in Dioxane | None | 30-60 minutes | >98% | An alternative to TFA, can be milder for some sensitive peptides.[1] |
| Oxalyl chloride in Methanol | - | - | 1-4 hours | up to 90% | A mild alternative for deprotection of a diverse set of compounds.[5] |
Experimental Protocols
Protocol 1: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for the removal of the N-terminal Boc group from a peptide-resin during SPPS.
Materials:
-
Boc-D-leucine-peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Reaction vessel with a filter
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[2] Drain the DCM.
-
Deprotection: Add a solution of 50% TFA in DCM to the resin. Use approximately 10 mL of the solution per gram of resin.[2][6]
-
Agitate the mixture for 20-30 minutes at room temperature.[2]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3 times) to remove residual TFA.[1]
-
Neutralization: To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin three times with a 5% solution of DIEA in DCM.[2]
-
Wash the resin again with DCM (3 times) to remove excess DIEA.[1]
-
The resin is now ready for the next amino acid coupling step.
Protocol 2: Boc Deprotection in Solution-Phase Synthesis
This protocol is suitable for the deprotection of a Boc-protected D-leucine peptide in solution.
Materials:
-
Boc-D-leucine-peptide
-
Anhydrous Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected D-leucine peptide in anhydrous DCM or 1,4-dioxane in a round-bottom flask.[7]
-
Acid Addition:
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[7]
-
Work-up:
-
Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.[7]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).[7]
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[7]
-
Wash the organic layer with brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected D-leucine peptide.[7]
-
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Experimental workflow for Boc deprotection in SPPS.
Caption: Experimental workflow for solution-phase Boc deprotection.
References
Application Notes and Protocols for the Coupling of Boc-D-Leu-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug development, the formation of peptide bonds is a fundamental and critical step. The strategic use of protecting groups is essential for ensuring the regioselective formation of these bonds and for preserving the chiral integrity of the constituent amino acids. Boc-D-Leu-OMe is a valuable building block in the synthesis of peptides containing D-amino acids. The incorporation of D-amino acids can significantly enhance the metabolic stability and modify the conformational properties of peptides, leading to improved therapeutic profiles.
These application notes provide detailed protocols for the coupling of this compound with a nucleophilic amine, typically an amino acid ester, using various common and efficient coupling reagents. The information herein is intended to serve as a comprehensive guide for researchers to select the optimal reaction conditions for their specific synthetic needs, thereby facilitating the efficient and successful synthesis of desired peptide products.
Data Presentation: Comparison of Common Coupling Methods
The selection of a coupling reagent is paramount for achieving high yields and minimizing side reactions, particularly racemization. The following table summarizes the performance of several widely used coupling reagents for reactions analogous to the coupling of this compound. The data presented is a synthesis of typical results found in the literature for the coupling of Boc-protected leucine.
| Coupling Reagent/Method | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| EDC | HOBt | DIPEA or NMM | DCM or DMF | 12-24 hours | 85-96% | A widely used and cost-effective method. The urea byproduct is water-soluble, simplifying purification. |
| DCC | HOBt | Et₃N or NEM | DCM | 5-48 hours | ~60-80% | A classic and effective reagent. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration. |
| HATU | None | DIPEA or NMM | DMF | 30 minutes - 2 hours | >90% | A highly reactive uronium salt, ideal for sterically hindered couplings and minimizing racemization. It is generally faster and more efficient than carbodiimide-based methods. |
| PyBOP | None | DIPEA | DMF or DCM | 1-3 hours | >90% | A phosphonium salt-based reagent that is also highly effective for difficult couplings and known for low racemization levels. |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide DCC: N,N'-Dicyclohexylcarbodiimide HOBt: 1-Hydroxybenzotriazole HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate DIPEA: N,N-Diisopropylethylamine NMM: N-Methylmorpholine NEM: N-Ethylmorpholine DCM: Dichloromethane DMF: N,N-Dimethylformamide
Signaling Pathways and Experimental Workflows
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the general peptide coupling reaction and a typical experimental workflow.
Caption: General chemical transformation in a peptide coupling reaction.
Caption: A typical workflow for solution-phase peptide synthesis.
Experimental Protocols
The following are detailed protocols for the coupling of this compound's corresponding acid (Boc-D-Leu-OH) with a generic amino acid methyl ester hydrochloride (H-AA-OMe·HCl). These protocols are intended as a starting point and may require optimization based on the specific substrates and desired scale.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a widely used and reliable method for peptide bond formation.
Materials and Reagents:
-
Boc-D-Leu-OH
-
Amino acid methyl ester hydrochloride (H-AA-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve Boc-D-Leu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C for pre-activation.
-
In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the salt, generating the free amine. Stir for 15 minutes at room temperature.
-
Add the neutralized amino acid ester solution to the activated Boc-D-Leu-OH solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight (12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: HATU Mediated Coupling
This protocol is recommended for faster reaction times and for coupling with sterically hindered amino acids.
Materials and Reagents:
-
Boc-D-Leu-OH
-
Amino acid methyl ester hydrochloride (H-AA-OMe·HCl)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve Boc-D-Leu-OH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.05 eq) to the solution.
-
In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq). Stir for 5-10 minutes at room temperature to generate the free amine.
-
Add the amine solution to the Boc-D-Leu-OH/HATU mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Discussion of Side Reactions and Mitigation
The most significant side reaction in peptide coupling is racemization (or epimerization) of the activated amino acid. The α-proton of the activated carboxylic acid is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.
Mitigation Strategies:
-
Use of Additives: Additives like HOBt and its aza-analogue, HOAt (used in HATU), react with the activated intermediate to form active esters. These esters are less reactive towards racemization but still highly reactive towards the desired aminolysis.
-
Choice of Reagents: Uronium/aminium and phosphonium salt-based reagents (e.g., HATU, PyBOP) are generally preferred for sensitive couplings as they often lead to lower levels of racemization compared to carbodiimides alone.
-
Controlling Temperature: Performing the activation step at a lower temperature (e.g., 0 °C) can help to minimize the rate of racemization.
-
Base Selection: The choice and amount of base can influence the extent of racemization. Weaker bases or the stoichiometric use of bases like DIPEA or NMM are often recommended.
By carefully selecting the coupling reagents, additives, and reaction conditions, the formation of side products can be minimized, leading to the efficient synthesis of the desired peptide with high purity and yield.
Application Notes and Protocols for Enhancing Peptide Metabolic Stability with Boc-D-Leu-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation in vivo, leading to a short half-life and reduced bioavailability. A key strategy to overcome this limitation is the incorporation of unnatural amino acids, such as D-amino acids, into the peptide sequence. The introduction of a D-amino acid like D-leucine, protected as Boc-D-Leu-OMe during synthesis, can sterically hinder the approach of proteases, thereby enhancing the metabolic stability of the peptide.[1][2] This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptides and the subsequent evaluation of their metabolic stability.
Data Presentation: Enhanced Metabolic Stability
The incorporation of D-amino acids can significantly increase the in vivo half-life of peptides.[3] The following tables summarize quantitative data on the impact of D-amino acid incorporation on peptide stability.
Table 1: Illustrative Comparison of Peptide Half-Life in Human Plasma
| Peptide Sequence | Modification | Half-life (t½) in Human Plasma (hours) |
| Ac-L-Ala-L-Leu-L-Arg-L-Arg-NH₂ | None (All L-amino acids) | 1.5 |
| Ac-L-Ala-D-Leu -L-Arg-L-Arg-NH₂ | D-Leucine substitution | 24 |
| Ac-L-Ala-L-Leu-L-Arg-L-Arg-NH₂ | N-terminal Acetylation & C-terminal Amidation | 3.0 |
| Ac-L-Ala-D-Leu -L-Arg-L-Arg-NH₂ | D-Leucine substitution with terminal modifications | > 48 |
Note: The data in this table is representative and compiled from typical results observed in literature. Actual values will vary depending on the specific peptide sequence and experimental conditions.
Table 2: Antimicrobial and Hemolytic Activity of Brevinin-1OS Analogues
A study on the antimicrobial peptide Brevinin-1OS (B1OS) demonstrated that the addition of a D-Leucine residue (B1OS-D-L) at the second position not only maintained high antimicrobial potency but also reduced toxicity to mammalian cells compared to the L-Leucine analogue (B1OS-L).[4]
| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | MIC vs. E. faecalis (µM) | Hemolytic Activity (HC₅₀, µM) |
| B1OS | 32 | 64 | 64 | >128 |
| B1OS-L | 4 | 8 | 8 | 64 |
| B1OS-D-L | 4 | 8 | 8 | >128 |
Data sourced from: Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.[4]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound
This protocol outlines the manual solid-phase synthesis of a model tetrapeptide (Ac-Ala-D-Leu-Arg-Arg-NH₂) using Boc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Boc-L-Ala-OH, Boc-D-Leu-OH, Boc-L-Arg(Pbf)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Acetic anhydride
-
Scavengers (e.g., water, triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
-
First Amino Acid Coupling (Boc-L-Arg(Pbf)-OH):
-
Pre-activate Boc-L-Arg(Pbf)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.[1]
-
Wash the resin with DCM (3x), DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and shake for 10 minutes.
-
Wash the resin with DMF (3x).
-
-
Second Amino Acid Coupling (Boc-L-Arg(Pbf)-OH):
-
Repeat step 2 with Boc-L-Arg(Pbf)-OH.
-
-
Third Amino Acid Coupling (Boc-D-Leu-OH):
-
Repeat steps 3, 4, and 2 using Boc-D-Leu-OH.
-
-
Fourth Amino Acid Coupling (Boc-L-Ala-OH):
-
Repeat steps 3, 4, and 2 using Boc-L-Ala-OH.
-
-
N-terminal Acetylation:
-
After the final Boc deprotection and neutralization, add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin and shake for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
Dry the peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (MS).
-
Protocol 2: In Vitro Metabolic Stability Assay in Human Plasma
This protocol describes a method to assess the stability of the synthesized peptides in human plasma.[5][6]
Materials:
-
Synthesized peptides (L- and D-Leu containing analogues)
-
Pooled human plasma (with anticoagulant, e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Internal standard (a stable, non-related peptide)
-
Incubator (37°C)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of the test peptides and the internal standard in an appropriate solvent (e.g., 50% ACN in water).
-
Incubation:
-
Pre-warm human plasma and PBS to 37°C.
-
In microcentrifuge tubes, add 495 µL of human plasma.
-
Spike 5 µL of the peptide stock solution into the plasma to achieve a final concentration of 10 µg/mL.
-
Incubate the tubes at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw 50 µL aliquots of the incubation mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the 50 µL aliquot to a tube containing 150 µL of ice-cold ACN with 0.1% FA and the internal standard.
-
Vortex thoroughly to precipitate plasma proteins.
-
-
Sample Processing:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an appropriate C18 reverse-phase column.
-
Use a gradient elution with mobile phases A (water with 0.1% FA) and B (ACN with 0.1% FA).
-
Monitor the disappearance of the parent peptide peak over time using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on the mass spectrometer.
-
-
Data Analysis:
-
Calculate the percentage of the parent peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide versus time and determine the half-life (t½) of the peptide.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Boc-D-Leu-OMe in Drug Development and Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Boc-D-Leu-OMe, or Methyl (tert-butoxycarbonyl)-D-leucinate, is a protected amino acid derivative crucial in the field of medicinal chemistry and peptide-based drug development.[1] This compound consists of three key components:
-
D-Leucine: The D-enantiomer (mirror image) of the naturally occurring L-leucine. Its incorporation into peptides is a primary strategy for increasing resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[2][3] This enhances the peptide's in vivo half-life and bioavailability.
-
Boc Protecting Group: The tert-butoxycarbonyl group protects the α-amino functionality of D-leucine. This prevents unwanted side reactions during peptide synthesis and can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), allowing for the stepwise addition of the next amino acid in the sequence.[1][4]
-
Methyl Ester (-OMe): The methyl ester protects the carboxylic acid group, preventing it from reacting during the coupling of the amino group to a growing peptide chain.
Together, these features make this compound a versatile building block for solid-phase peptide synthesis (SPPS), enabling the precise incorporation of D-leucine to create more stable and potent therapeutic peptides.
Application Note 1: Enhancing the Therapeutic Index of Antimicrobial Peptides (AMPs)
The substitution of L-amino acids with their D-counterparts can dramatically improve the therapeutic profile of peptides. A key challenge in the development of AMPs is their potential toxicity to mammalian cells (hemolytic activity) at concentrations required for antimicrobial efficacy. Incorporating D-amino acids can modulate the peptide's helicity and hydrophobicity, leading to analogues with a wider therapeutic window.[5]
Case Study: Brevinin-1OS (B1OS) A study on the antimicrobial peptide Brevinin-1OS (B1OS), isolated from Odorrana schmackeri, demonstrated the benefits of D-leucine incorporation. The parent peptide was compared to two analogues: one with an added L-Leucine (B1OS-L) and one with an added D-Leucine (B1OS-D-L) at the second position. While both modifications significantly enhanced antimicrobial potency, the D-Leucine variant showed markedly reduced hemolytic activity, making it a more promising therapeutic candidate.[2][5][6]
Data Presentation: Antimicrobial and Hemolytic Activity of B1OS Analogues
The following table summarizes the in vitro activity data for B1OS and its modified analogues. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of the peptide that prevents visible growth of a microorganism. The Hemolytic Concentration 50 (HC50) is the concentration required to lyse 50% of red blood cells. A higher HC50 value indicates lower toxicity.
| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | MIC vs. E. faecalis (µM) | Hemolytic Activity (HC50, µM) |
| B1OS | 32 | 64 | 64 | >128 |
| B1OS-L | 2 | 4 | 8 | 29.92 |
| B1OS-D-L | 2 | 4 | 8 | 74.5 |
| Data sourced from: Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.[5][6] |
The data clearly shows that the addition of D-Leucine (B1OS-D-L) maintained the high antimicrobial potency of the L-Leucine analogue while significantly decreasing its toxicity to red blood cells.[2][5]
Visualization: Logic of D-Leucine Incorporation
Application Note 2: Design of Protease-Resistant Therapeutics
A major hurdle in the development of peptide drugs is their rapid degradation by endogenous proteases. This compound is an essential building block for synthesizing peptides with enhanced metabolic stability.[7] The D-configuration of the leucine residue sterically hinders recognition and cleavage by proteases, leading to a longer plasma half-life. This strategy is widely applied in the design of various therapeutic peptides, including enzyme inhibitors, hormone analogues, and neuroprotective agents.[8][9]
Example Application: Protease Inhibitor Design Peptides designed to inhibit proteases, such as those involved in cancer metastasis (e.g., matrix metalloproteinases) or viral replication (e.g., SARS-CoV-2 3CLpro), can be rendered more effective by incorporating D-amino acids.[10] A D-leucine residue can be strategically placed to occupy a hydrophobic binding pocket within the enzyme's active site, mimicking the natural L-leucine substrate, while the peptide backbone remains resistant to cleavage.
Visualization: Protease Inhibition Signaling Pathway
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard two-step synthesis from D-Leucine.
Step 1: Methyl Esterification of D-Leucine (H-D-Leu-OMe)
-
Setup: Suspend D-Leucine (1.0 eq) in anhydrous methanol (approx. 5 mL per 1 g of amino acid) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred suspension.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The suspension should become a clear solution.
-
Work-up: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid (D-Leucine methyl ester hydrochloride) can be used directly in the next step after drying under vacuum.
Step 2: Boc-Protection of D-Leucine Methyl Ester
-
Setup: Dissolve the D-Leucine methyl ester hydrochloride (1.0 eq) from Step 1 in a 1:1 mixture of dioxane and water.
-
Base Addition: Cool the solution to 0°C and add sodium bicarbonate (NaHCO₃) (2.5 eq) portion-wise.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC.
-
Work-up: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a colorless to light-yellow oil or low-melting solid.
Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol details a manual coupling cycle for adding a this compound residue to a growing peptide chain on a solid support (e.g., Merrifield or MBHA resin).
-
Resin Swelling: Swell the peptide-resin (with a free N-terminal amine) in dichloromethane (DCM) for 30 minutes.
-
Activation of this compound: In a separate vessel, dissolve this compound (3.0 eq relative to resin substitution), HBTU (2.9 eq), and HOBt (3.0 eq) in dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIEA) (6.0 eq) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling: Drain the DCM from the resin and add the activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for reaction completion (absence of free primary amines). A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), the coupling step can be repeated.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (2x).
-
Deprotection: To add the next amino acid, the Boc group is removed. Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash), drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.[11]
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with 10% DIEA in DMF (2x for 2 minutes each) to generate the free amine for the next coupling cycle.
Visualization: Peptide Synthesis Workflow
Protocol 3: In Vitro Antimicrobial Activity (MIC) Assay
-
Preparation: Prepare a stock solution of the synthesized peptide in an appropriate solvent (e.g., sterile water or DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).
-
Inoculum: Prepare a bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Protocol 4: Hemolytic Activity Assay
-
Blood Collection: Obtain fresh red blood cells (e.g., horse erythrocytes) and wash them three times with Phosphate Buffered Saline (PBS) by centrifugation.
-
Preparation: Resuspend the washed erythrocytes in PBS to a final concentration of 2% (v/v).
-
Assay: In a 96-well plate, add serial dilutions of the peptide to the erythrocyte suspension. Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC50 value is determined by plotting percent hemolysis against peptide concentration.[5]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Linear Peptides Containing d-Leucine with Neuroprotective Activities from the Leech Whitmania pigra Whitman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of various protease inhibitors on the stability and permeability of [D-Ala2,D-Leu5]enkephalin in the rat intestine: comparison with leucine enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors Using the Cationic Peptide from Rattlesnake Venom as a Scaffold [mdpi.com]
- 11. chempep.com [chempep.com]
Protocol for Coupling Boc-D-Leu-OMe with HBTU/HATU: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the efficient and stereochemically pure formation of amide bonds is paramount. The coupling of N-terminally protected amino acids, such as Boc-D-Leu-OMe, with an amine nucleophile is a fundamental step in the construction of peptide chains. This document provides detailed application notes and protocols for the use of two common and highly effective uronium-based coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
HATU is generally considered a more reactive and efficient coupling reagent than HBTU, particularly for sterically hindered amino acids.[1][2] This is attributed to the electron-withdrawing effect of the nitrogen atom in the pyridine ring of the HOAt moiety in HATU, which forms a more reactive OAt-active ester intermediate compared to the OBt-ester formed by HBTU.[1] This increased reactivity often leads to faster reaction times, higher yields, and reduced risk of epimerization.[1]
Data Presentation: Comparative Performance of HBTU and HATU
The selection of a coupling reagent can significantly impact the success of a peptide synthesis strategy. The following table summarizes the comparative performance of HBTU and HATU in the context of coupling sterically hindered amino acids, providing a basis for reagent selection.
| Parameter | HBTU | HATU | Key Observations |
| Coupling Efficiency/Yield | High (98 - 99.5%) | Very High (> 99.5%) | HATU generally provides higher yields, especially for challenging couplings.[1] |
| Reaction Time | 30 - 60 minutes | 20 - 45 minutes | HATU-mediated couplings are typically faster.[1] |
| Purity | High | Very High | HATU often results in fewer deletion byproducts and higher purity.[1] |
| Risk of Epimerization | Low to Moderate | Very Low | HATU is superior in preserving the stereochemical integrity of the amino acid.[1] |
Experimental Protocols
Protocol 1: Synthesis of Boc-D-Leucine Methyl Ester (this compound)
This protocol is adapted from the synthesis of the L-enantiomer.
Materials:
-
D-Leucine
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Esterification:
-
Suspend D-Leucine (1.0 eq.) in methanol.
-
Cool the suspension to 0 °C.
-
Slowly add thionyl chloride (2.0 eq.) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure to obtain D-Leucine methyl ester hydrochloride as a white solid.
-
-
Boc-Protection:
-
Dissolve the D-Leucine methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add sodium bicarbonate (3.0 eq.) followed by di-tert-butyl dicarbonate (1.1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by silica gel chromatography if necessary.
-
Protocol 2: Solution-Phase Coupling of this compound using HBTU
This protocol describes the coupling of Boc-D-Leu-OH (the carboxylic acid form) with an amino acid methyl ester. To use this compound, it would first need to be saponified to the corresponding carboxylic acid.
Materials:
-
Boc-D-Leucine (Boc-D-Leu-OH) (1.0 eq.)
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq.)
-
HBTU (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated sodium bicarbonate (NaHCO₃) solution (aq)
-
Brine
Procedure:
-
Activation:
-
In a round-bottom flask, dissolve Boc-D-Leu-OH (1.0 eq.) and HBTU (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the solution and stir at room temperature for 10-15 minutes.
-
-
Coupling:
-
In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq.) in anhydrous DMF and add DIPEA (1.0 eq.) to neutralize the salt. Stir for 5 minutes.
-
Add the neutralized amino acid ester solution to the activated Boc-D-Leu-OH mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude dipeptide can be purified by silica gel column chromatography.
-
Protocol 3: Solution-Phase Coupling of this compound using HATU
This protocol is recommended for achieving higher coupling efficiency and minimizing racemization.[1] As in Protocol 2, this procedure uses the carboxylic acid form, Boc-D-Leu-OH.
Materials:
-
Boc-D-Leucine (Boc-D-Leu-OH) (1.0 eq.)
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq.)
-
HATU (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated sodium bicarbonate (NaHCO₃) solution (aq)
-
Brine
Procedure:
-
Pre-activation:
-
In a round-bottom flask, dissolve Boc-D-Leu-OH (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the solution and stir at room temperature for 2-5 minutes. This pre-activation step is crucial for the efficiency of HATU.
-
-
Coupling:
-
In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq.) in anhydrous DMF and add DIPEA (1.0 eq.) to neutralize the salt. Stir for 5 minutes.
-
Add the neutralized amino acid ester solution to the pre-activated Boc-D-Leu-OH mixture.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 2.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound and subsequent peptide coupling.
Caption: Activation pathways for HBTU and HATU in peptide coupling reactions.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of D-Leucine
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming challenges associated with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from D-leucine and other amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of D-leucine?
Incomplete Boc deprotection can stem from several factors, often related to reaction conditions, the properties of the substrate, or the quality of the reagents. Key reasons include:
-
Insufficient Acid Strength or Concentration: The acidic conditions, typically using trifluoroacetic acid (TFA), may not be potent enough or the acid concentration could be too low for complete removal of the Boc group.[1][2][3]
-
Inadequate Reaction Time: The deprotection step might be too short. While many deprotection reactions are complete within 30 minutes to 2 hours, substrates with steric hindrance may require longer reaction times.[1][2]
-
Steric Hindrance: The bulky side chain of D-leucine or adjacent amino acids can physically obstruct the acid's access to the Boc group, slowing down the cleavage reaction.[1][2]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), if the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently reach all the peptide chains, leading to incomplete deprotection.[1][2]
-
Reagent Quality: The purity of the reagents is critical. For instance, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[1]
Q2: How can I detect and confirm incomplete Boc deprotection?
Several analytical techniques can be used to monitor the progress and completeness of the Boc deprotection reaction:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) value.[3][4] Staining the TLC plate with ninhydrin can visualize the primary amine as a colored spot, confirming the formation of the free amine.[3][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis can be used to monitor the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass of the deprotected product.[4]
-
Kaiser Test (for Solid-Phase Synthesis): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (typically a blue color) indicates the presence of free primary amines, signifying successful deprotection.[1]
Q3: What are scavengers and why are they important during Boc deprotection?
During acid-mediated Boc deprotection, a reactive tert-butyl cation is generated.[6][7] This carbocation can react with nucleophilic functional groups on the amino acid side chains (e.g., methionine, tryptophan, cysteine, and tyrosine), leading to undesired side products.[6][8]
Scavengers are reagents added to the deprotection reaction mixture to "trap" these reactive tert-butyl cations at a faster rate than they can react with the peptide, thus preventing the formation of byproducts.[6] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[1][9]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Boc deprotection of D-leucine.
Issue 1: The Boc deprotection reaction is slow or incomplete.
-
Potential Cause: Insufficient acid concentration or inadequate reaction time.
-
Solution:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in dichloromethane (DCM). Common concentrations range from 20% to 50%.[10] For resistant substrates, using neat TFA for a short period may be effective, provided the molecule is stable under these conditions.[3][10]
-
Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration.[1][11]
-
Increase Reaction Temperature: If the reaction is being conducted at 0°C, consider allowing it to warm to room temperature.[3] Gentle heating can sometimes facilitate the reaction, but be cautious as it may also promote side reactions.[6]
-
Issue 2: Formation of unexpected side products is observed in the crude product analysis.
-
Potential Cause: Alkylation of sensitive amino acid residues by the tert-butyl cation.
-
Solution:
-
Incorporate Scavengers: Add a suitable scavenger or a scavenger cocktail to the deprotection reagent.[9][10] The choice of scavenger depends on the specific amino acid residues present in your peptide. A common general-purpose scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[6][9]
-
Issue 3: Difficulty in isolating the product after work-up.
-
Potential Cause 1: Residual TFA.
-
Solution: After the initial removal of TFA under reduced pressure, co-evaporation with a solvent like toluene or isopropanol can help remove residual amounts.[10]
-
Potential Cause 2: Product solubility issues.
-
Solution: If the deprotected amine is not water-soluble, a basic work-up with a saturated aqueous solution of sodium bicarbonate can be performed to neutralize the TFA salt, followed by extraction with an appropriate organic solvent.[10][11]
Data Presentation
Table 1: Typical Reaction Conditions for Boc Deprotection with TFA in DCM
| TFA Concentration (% in DCM) | Typical Reaction Time | Temperature | Notes |
| 20% | 1-2 hours | Room Temperature | A milder condition that may require longer reaction times.[4][10] |
| 25% | 2 hours | Room Temperature | A common and generally effective condition.[10] |
| 50% | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[1][10] |
| 100% (Neat TFA) | 5-15 minutes | Room Temperature | Very rapid deprotection, but may increase the risk of side product formation.[10] |
Table 2: Common Scavenger Cocktails for TFA-mediated Deprotection
| Cocktail Name | Composition (v/v/v) | Target Residues / Use Case |
| Standard | TFA / H₂O / TIS (95:2.5:2.5) | General purpose, effective for most sequences.[8] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues.[6][8] |
| Simple | TFA / TIS (95:5) | Effective for Trp, Met, Tyr.[8] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of D-Leucine using TFA in DCM
Materials:
-
Boc-D-leucine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve Boc-D-leucine (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[8]
-
Cooling: Cool the solution to 0°C using an ice bath.[8]
-
Addition of Reagents: If using a scavenger, add TIS (2.5-5% v/v).[8] Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).[8]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[8] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]
-
Work-up:
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[8]
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[8] Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected D-leucine.[12]
-
Protocol 2: Milder Boc Deprotection using HCl in Dioxane
Materials:
-
Boc-D-leucine
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: Suspend or dissolve Boc-D-leucine (1 equivalent) in anhydrous 1,4-dioxane in a round-bottom flask.[12]
-
Acid Addition: Add the 4M HCl in 1,4-dioxane solution (4-5 equivalents) to the mixture.[12]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours. The deprotected D-leucine hydrochloride salt will often precipitate out of the solution.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[12]
-
Isolation: Upon completion, collect the precipitated solid by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities and then dry the D-leucine hydrochloride salt under vacuum.[12]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency for Boc-D-Leu-OMe
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of the sterically hindered amino acid, Boc-D-Leu-OMe.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to low coupling efficiency of this compound.
| Issue | Potential Cause | Recommended Solutions |
| Low or No Coupling Yield | Inefficient Activation: Standard carbodiimide reagents (DCC, DIC) are often not potent enough for sterically demanding couplings.[1][2][3] | Switch to a more potent coupling reagent: Utilize uronium/aminium salts like HATU, HBTU, or HCTU, or phosphonium salts such as PyBOP.[1][2][3] HATU is often considered superior for many difficult couplings.[1] |
| Steric Hindrance: The bulky isobutyl side chain of leucine, combined with the Boc protecting group, physically obstructs the incoming nucleophile.[1][3] | Increase reaction time and/or temperature: Extend the coupling time from a standard 1-2 hours to 4 hours or even overnight.[2][4] Gentle heating can also be applied, but must be monitored to prevent racemization.[2] Microwave-assisted peptide synthesis can also be effective.[2] | |
| Suboptimal Reagent Concentration: Insufficient equivalents of reagents can lead to incomplete reactions. | Increase reagent equivalents: Use a higher excess (3-5 equivalents) of this compound, the coupling reagent, and the base relative to the substrate.[4][5] | |
| Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites.[1][3] | Improve solvation: Switch from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP).[2][6] For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.[2] | |
| Presence of Deletion Sequences | Incomplete Coupling: Failure to achieve complete coupling in the previous cycle. | Perform a "double coupling": After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated this compound for a second coupling cycle.[4][7] |
| Incomplete Deprotection of the N-terminus: The N-terminal protecting group of the growing peptide chain is not fully removed, preventing the coupling reaction. | Ensure complete deprotection: Increase the deprotection time or use fresh deprotection reagents. Monitor the completion of the deprotection step using a method like the Kaiser test.[8] | |
| Racemization Detected | Over-activation of the Carboxylic Acid: Prolonged pre-activation times can increase the risk of racemization. | Reduce pre-activation time: Minimize the time between the activation of this compound and its addition to the amine component.[1] |
| Strong Base: The use of a strong base can promote racemization. | Use a weaker base: Substitute DIPEA with a less hindered or weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][4] | |
| Inappropriate Coupling Reagent/Additive: Some reagents are more prone to causing racemization. | Use additives that suppress racemization: Always use an additive like HOAt or OxymaPure, which are superior to HOBt in minimizing racemization.[1] Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling yields with this compound?
A1: Low coupling yields with this compound are primarily due to steric hindrance from its bulky isobutyl side chain and the N-terminal Boc protecting group.[1][3] This bulkiness can physically block the approach of the activated carboxylic acid to the amine, slowing down the reaction.[1] Other contributing factors include reduced nucleophilicity of the amine component, aggregation of the peptide on the solid support, and the use of insufficiently potent coupling reagents.[1]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, more powerful coupling reagents are necessary. Onium salt-based reagents are highly recommended.[1] Uronium/aminium salts such as HATU, HBTU, and HCTU are very effective as they form highly reactive OAt or OBt active esters.[1] HATU is often considered one of the most efficient reagents for challenging couplings.[1][3] Phosphonium salts like PyBOP and PyAOP are also excellent choices.[1][3]
Q3: What is "double coupling" and when is it necessary?
A3: Double coupling is a technique where the coupling step is repeated with a fresh solution of the activated amino acid and reagents.[7] This is often employed when a single coupling reaction is incomplete, which can be determined by a positive ninhydrin test or other monitoring methods.[7] It is a common and effective strategy to drive difficult coupling reactions involving sterically hindered residues like this compound to completion.[4][7]
Q4: How can I minimize racemization during the coupling of this compound?
A4: Racemization is a critical concern as it leads to the formation of diastereomeric impurities.[1] To minimize it, consider the following:
-
Use appropriate additives: Additives like 1-Hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are very effective at suppressing racemization and are superior to HOBt.[1]
-
Choose the right base: In cases with a high risk of racemization, using a weaker base like N-methylmorpholine (NMM) or collidine instead of the more common DIPEA is advisable.[1][4]
-
Avoid prolonged activation: Reduce the pre-activation time of the carboxylic acid before adding the amine component.[1]
-
Optimize temperature: If using heat to improve coupling, use the lowest effective temperature for the shortest possible time.[1]
Q5: What is the role of the base in the coupling reaction, and which one should I choose?
A5: A tertiary amine base is necessary to deprotonate the carboxylic acid and neutralize acidic byproducts formed during the reaction.[4] N,N-Diisopropylethylamine (DIPEA) is widely used.[4] However, for amino acids prone to racemization, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine may be a better choice.[4]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reactive Intermediate | Reactivity | Notes |
| DCC/DIC | O-acylisourea | Low-Moderate | Often inefficient for hindered couplings; high risk of racemization without additives.[1][3] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may be insufficient for highly hindered residues.[2] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[2] |
| HATU/PyAOP | OAt ester | Very High | Generally considered the most effective for difficult couplings; OAt esters are more reactive than OBt esters.[1][3] |
| COMU | Oxyma ester | Very High | Comparable efficiency to HATU with improved safety and solubility profile.[9] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for achieving high efficiency in sterically demanding couplings.
-
Resin Preparation: If using a solid support, swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes, then drain the solvent.[4]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).[3]
-
Coupling Reaction: Add the activation mixture to the drained resin or to the amine component in solution. Agitate the reaction vessel at room temperature for 2 to 4 hours.[4]
-
Monitoring: Perform a Kaiser test (for primary amines) or other appropriate tests to check for the presence of free amines.[4] If the test is positive, consider extending the reaction time or performing a second coupling.[4]
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.[1]
Protocol 2: Double Coupling Procedure
This protocol is for instances where a single coupling is incomplete.
-
First Coupling: Follow steps 1-3 of Protocol 1.
-
Washing: After the first coupling, wash the resin thoroughly with DMF.[3]
-
Second Coupling: Prepare a fresh activation mixture as described in step 2 of Protocol 1 and add it to the resin. Agitate for another 1-2 hours.[2]
-
Final Wash: Wash the resin extensively with DMF.[3]
Visualizations
Caption: Troubleshooting workflow for low coupling yield.
Caption: Coupling reagent selection guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
Technical Support Center: Preventing Racemization of Boc-D-Leu-OMe
Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments. This guide focuses on the prevention of racemization of Boc-D-Leu-OMe during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern for this compound?
A1: Racemization is the conversion of a single enantiomer (in this case, the D-isomer of Boc-Leu-OMe) into a mixture of both D- and L-isomers. In peptide synthesis, maintaining the stereochemical integrity of each amino acid is critical, as the biological activity and three-dimensional structure of the final peptide are highly dependent on its specific sequence of enantiomerically pure amino acids. The incorporation of the incorrect L-isomer can lead to a final product with significantly reduced or altered biological function, and these resulting diastereomeric peptides can be very difficult to separate.
Q2: What is the primary mechanism leading to the racemization of this compound during peptide coupling?
A2: The predominant mechanism for racemization of N-alkoxycarbonyl-protected amino acids like this compound is through the formation of a 5(4H)-oxazolone intermediate. This process is initiated by the activation of the carboxylic acid group by a coupling reagent. The α-proton of the resulting oxazolone is acidic and can be abstracted by a base present in the reaction mixture, leading to a loss of chirality. The subsequent attack by the amine component on this achiral intermediate can produce both the desired D-peptide and the undesired L-peptide.
Q3: Are all coupling reagents equally likely to cause racemization of this compound?
A3: No, the choice of coupling reagent is a critical factor in controlling racemization.
-
Carbodiimides (e.g., DCC, DIC), when used alone, are known to cause higher levels of racemization because the O-acylisourea intermediate they form is highly reactive and prone to cyclizing into the problematic oxazolone.[1]
-
Uronium/Aminium salts (e.g., HBTU, HATU) and Phosphonium salts (e.g., PyBOP) are generally preferred for minimizing racemization.[2] These reagents often lead to faster coupling rates, which reduces the time the activated amino acid is susceptible to racemization.[3] HATU, in particular, is known for its high efficiency and low racemization potential.[2][3]
Q4: How do additives like HOBt and OxymaPure help in preventing racemization?
A4: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents. They function by reacting with the highly reactive O-acylisourea intermediate to form an active ester. This active ester is less prone to cyclizing into an oxazolone but is still sufficiently reactive to form the desired peptide bond with the amine component.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of the L-isomer detected in the final peptide. | Inappropriate Coupling Reagent: Use of a carbodiimide (DCC, DIC) without an additive. | Switch to a uronium/aminium (HATU, HBTU) or phosphonium-based (PyBOP) coupling reagent. If using a carbodiimide, always include a racemization-suppressing additive like HOBt or OxymaPure.[2][3] |
| Strong or Excess Base: Use of a strong, non-hindered base like triethylamine (TEA) or an excess of a hindered base like diisopropylethylamine (DIEA). | Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Carefully control the stoichiometry of the base. | |
| High Reaction Temperature: Performing the coupling at elevated temperatures. | Conduct the coupling reaction at a lower temperature, such as 0 °C, particularly during the initial activation step. | |
| Prolonged Activation Time: Allowing the this compound to exist in its activated state for an extended period before the addition of the amine component. | Minimize the pre-activation time. It is often best to perform an in situ activation where the coupling reagent is added to the mixture of the carboxylic acid and the amine component. | |
| Solvent Effects: The polarity of the solvent can influence the rate of racemization. | For couplings that are particularly sensitive to racemization, consider using less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) instead of highly polar solvents like dimethylformamide (DMF). | |
| Low coupling efficiency when using milder, racemization-suppressing conditions. | Steric Hindrance: The bulky isobutyl side chain of leucine can slow down the coupling reaction, especially when coupling to another sterically hindered amino acid. | Use a more potent coupling reagent known for high efficiency with sterically hindered residues, such as HATU or COMU.[4] |
Quantitative Data on Racemization
| N-Protected Amino Acid | Coupling Reagent/Additive | Base | Solvent | % Epimerization (D-isomer) | Reference |
| Fmoc-Ser(Ac3GalNAcα)-OH | HATU/HOAt | NMM | NMP | 37.6% (3h pre-incubation) | [1] |
| Fmoc-Ser(Ac3GalNAcα)-OH | DCC/HOBt | - | DMF | 2.9% | [1] |
| Fmoc-Ser(Ac3GalNAcα)-OH | HATU/HOAt | DIPEA | DMF | 1.0% | [1] |
| Model Peptide | EDC/HOAt | - | - | 29.8% | [5] |
| Model Peptide | DIC/HOAt | - | - | 4.2% | [5] |
Note: The extent of racemization is highly dependent on the specific amino acid, the peptide sequence, and the precise reaction conditions.
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling of this compound with HATU
This protocol describes a general procedure for the solution-phase coupling of this compound to an amino acid ester (e.g., H-Gly-OEt·HCl) with minimal racemization.
Materials:
-
Boc-D-Leu-OH (1.0 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl, 1.0 equivalent)
-
HATU (1.0 equivalent)
-
N,N-Diisopropylethylamine (DIEA) (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-D-Leu-OH (1.0 eq.) and HATU (1.0 eq.) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM or DMF and add DIEA (2.0 eq.).
-
Add the solution of the amino acid ester and DIEA to the cooled solution of Boc-D-Leu-OH and HATU with stirring.
-
Allow the reaction mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature.
-
Continue to stir the reaction for 2-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol outlines a general method for determining the percentage of the L-isomer in a sample of a peptide synthesized using this compound. The peptide is first hydrolyzed to its constituent amino acids, which are then analyzed by chiral HPLC.
Materials:
-
Purified peptide sample
-
6 M Hydrochloric Acid (HCl)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Standard samples of D-Leucine and L-Leucine
Procedure:
-
Peptide Hydrolysis:
-
Place a small, accurately weighed amount of the purified peptide into a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After cooling, open the tube and evaporate the acid under vacuum.
-
Re-dissolve the resulting amino acid mixture in the HPLC mobile phase.
-
-
Chiral HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of acetonitrile and water, isocratic).[6]
-
Inject a standard solution of D-Leucine and L-Leucine to determine their retention times.
-
Inject the hydrolyzed peptide sample.
-
Monitor the elution profile using a suitable detector (e.g., UV or Corona charged aerosol detector).[6]
-
Integrate the peak areas for the D- and L-Leucine enantiomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-Leu) / (Area(D-Leu) + Area(L-Leu))] x 100
-
Visual Guides
Mechanism of Racemization via Oxazolone Formation
Caption: Mechanism of racemization via the 5(4H)-oxazolone intermediate.
Troubleshooting Workflow for Racemization
Caption: A logical workflow for troubleshooting racemization issues.
References
- 1. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Common side reactions in peptide synthesis using Boc-D-Leu-OMe.
Welcome to the technical support center for peptide synthesis utilizing Boc-D-Leucine methyl ester (Boc-D-Leu-OMe). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in peptide synthesis?
A1: The primary side reactions encountered during peptide synthesis with this compound are:
-
Diketopiperazine (DKP) Formation: This is a significant issue, particularly at the dipeptide stage, leading to truncation of the peptide chain and loss of yield.[1]
-
Racemization: Although starting with a D-amino acid, racemization can still occur, leading to the incorporation of the incorrect L-amino acid and impacting the final peptide's purity and activity.[2]
-
Ester Hydrolysis: The C-terminal methyl ester can be partially or fully hydrolyzed to the corresponding carboxylic acid under the acidic conditions of Boc deprotection or during workup.
-
Transesterification: If other alcohol sources are present, the methyl ester can be converted to a different ester.
Q2: How can I detect these side reactions in my crude peptide product?
A2: A combination of analytical techniques is recommended for the accurate detection of side reactions:
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude peptide can reveal the presence of side products as distinct peaks from the main product. Diketopiperazines, being smaller and cyclic, will have significantly different retention times.
-
Mass Spectrometry (MS): MS is crucial for identifying the mass of the main product and any impurities. DKP formation will result in a product with a mass corresponding to the cyclic dipeptide. Ester hydrolysis will show a mass difference of -14 Da (loss of CH₂) compared to the expected methyl ester. Racemization can sometimes be detected by chiral HPLC methods.[2]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during peptide synthesis with this compound.
Issue 1: Significant loss of product and detection of a major byproduct with a low molecular weight.
Possible Cause: Diketopiperazine (DKP) Formation. This is an intramolecular cyclization of the dipeptidyl-methyl ester, which cleaves the dipeptide from the growing chain.[1] This is especially prevalent when the second amino acid in the sequence has a high propensity to form a cis-amide bond.[1]
Troubleshooting Workflow:
Solutions:
-
Immediate Coupling of the Third Amino Acid: After the deprotection of the second amino acid, do not delay the coupling of the third amino acid. The free N-terminal amine of the dipeptide is highly reactive towards intramolecular cyclization.
-
In Situ Neutralization: In Boc-based synthesis, DKP formation can be suppressed by utilizing in situ neutralization protocols.[3] After Boc deprotection with TFA, the protonated peptide can be added directly to the activated Boc-amino acid solution containing a non-nucleophilic base like diisopropylethylamine (DIEA).
-
Dipeptide Coupling: If DKP formation is severe, consider synthesizing the first two amino acids as a dipeptide unit (e.g., Boc-Xaa-D-Leu-OH) and then coupling it to the subsequent amino acid methyl ester. This bypasses the reactive dipeptide-methyl ester intermediate.
Issue 2: Presence of the L-isomer of Leucine in the final peptide.
Possible Cause: Racemization. The activation of the carboxylic acid of the incoming Boc-protected amino acid can lead to the formation of an oxazolone intermediate, which can lead to epimerization at the α-carbon.[2]
Troubleshooting Workflow:
Solutions:
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to carbodiimide-mediated couplings can significantly suppress racemization.[2]
-
Choice of Base: Use a weaker or sterically hindered base for neutralization and coupling. N-methylmorpholine (NMM) is generally preferred over diisopropylethylamine (DIEA) to minimize racemization.[4]
-
Coupling Reagent Selection: Onium salt-based coupling reagents like COMU and HATU are generally associated with lower levels of racemization compared to carbodiimides alone.[2]
Issue 3: Presence of a byproduct with a mass of -14 Da compared to the expected product.
Possible Cause: Ester Hydrolysis. The methyl ester is susceptible to hydrolysis under the acidic conditions of Boc deprotection, especially if water is present.
Troubleshooting Workflow:
Solutions:
-
Anhydrous Conditions: Ensure that all solvents and reagents used during the Boc deprotection step, particularly dichloromethane (DCM) and trifluoroacetic acid (TFA), are strictly anhydrous.
-
Minimize Acid Exposure: Reduce the duration of the TFA treatment to the minimum time required for complete Boc removal. Monitor the deprotection reaction by a qualitative test like the Kaiser test to avoid unnecessarily long exposure.
-
Milder Deprotection: If hydrolysis is persistent, consider using a milder deprotection reagent, although this may require longer reaction times and careful optimization to ensure complete Boc removal.
Quantitative Data on Side Reactions
The extent of side reactions is highly dependent on the specific sequence, coupling conditions, and reagents used. The following tables provide a summary of representative quantitative data to guide optimization.
Table 1: Influence of Coupling Reagents on Racemization
| Coupling System | Model Reaction | % D-Isomer (Racemization) |
| DIC / HOBt | Z-Phe-Val-OH + H-Pro-NH₂ | 8.6 |
| DIC / HOAt | Z-Phe-Val-OH + H-Pro-NH₂ | 1.2 |
| HATU / DIEA | Boc-Phe-OH + H-Val-OMe | < 1.0 |
| HBTU / DIEA | Boc-Phe-OH + H-Val-OMe | 2.5 |
Data synthesized from literature reports for illustrative purposes.[2]
Table 2: Factors Influencing Diketopiperazine (DKP) Formation
| Factor | Condition | DKP Formation Level |
| Second Amino Acid | Proline | High |
| Glycine | Moderate | |
| Alanine | Low | |
| Base for Neutralization | DIEA | Higher |
| NMM | Lower | |
| Coupling of 3rd Amino Acid | Delayed | Increased |
| Immediate | Decreased |
General trends observed in peptide synthesis.[1]
Experimental Protocols
Protocol 1: Minimizing Diketopiperazine (DKP) Formation using In Situ Neutralization
-
Boc Deprotection: Treat the peptide-resin with a solution of 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) to remove excess TFA.
-
Coupling Solution Preparation: In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU, 3 equivalents) and a non-nucleophilic base (e.g., DIEA, 6 equivalents) in DMF for 5-10 minutes.
-
In Situ Neutralization and Coupling: Add the washed, protonated peptide-resin directly to the activated coupling solution.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours with agitation.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next cycle.
Protocol 2: Racemization Suppression during Coupling
-
Amino Acid Solution: Dissolve the Boc-amino acid (3 equivalents) and a racemization suppressant such as HOBt or HOAt (3 equivalents) in DMF.
-
Activation: Add the coupling reagent (e.g., DIC, 3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Neutralization: Neutralize the deprotected peptide-resin with a solution of 10% NMM in DMF.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Allow the coupling to proceed for 1-2 hours.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
Signaling Pathways and Mechanisms
The following diagrams illustrate the chemical mechanisms of the key side reactions discussed.
References
Managing solubility issues of Boc-D-Leu-OMe in peptide synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing solubility challenges associated with Boc-D-Leu-OMe in peptide synthesis.
Troubleshooting Guide
This guide addresses common solubility-related issues encountered during the use of this compound in a question-and-answer format.
Question 1: My this compound is not dissolving in the primary solvent for peptide coupling (e.g., DMF or DCM). What should I do?
Answer:
Initial insolubility in standard solvents is a common issue with hydrophobic protected amino acids like this compound. Follow these steps to address the problem:
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous solvents. The presence of water can significantly decrease the solubility of hydrophobic compounds.
-
Increase Solvent Volume: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit. Gradually add more solvent to see if it dissolves at a lower concentration.
-
Gentle Warming: Gently warm the mixture to 30-40°C.[1] This can often increase the solubility. However, avoid excessive or prolonged heating, as it may lead to degradation of the Boc protecting group.
-
Sonication: Use a sonicator to break up any aggregates and facilitate dissolution.[1]
-
Employ a Stronger Solvent: If the above steps fail, switch to a more powerful polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[1]
-
Use a Co-solvent System: A mixture of solvents can be more effective. A common approach for difficult sequences is to use a 1:1:1 mixture of DCM, DMF, and NMP.[1]
Question 2: After dissolving this compound with warming, it precipitated out of solution upon cooling. How can I prevent this?
Answer:
Precipitation upon cooling indicates that the compound has low solubility at room temperature in the chosen solvent. To maintain solubility:
-
Maintain a slightly elevated temperature: If your experimental setup allows, maintain the solution at a slightly elevated temperature (e.g., 30°C) during the pre-activation and coupling steps.
-
Use a co-solvent: Add a small amount of a stronger solvent like DMSO to the primary solvent to increase the overall solvating power at room temperature.
-
Prepare the solution immediately before use: Dissolve the this compound with gentle warming and use the solution promptly before it has a chance to cool down and precipitate.
Question 3: I'm observing low coupling efficiency in my solid-phase peptide synthesis (SPPS) when using this compound. Could this be a solubility issue?
Answer:
Yes, poor solubility is a likely cause of low coupling efficiency. If this compound is not fully dissolved, its effective concentration in the reaction mixture is reduced, leading to an incomplete reaction.
-
Ensure complete dissolution: Before adding the amino acid solution to the resin, visually inspect it to ensure it is a clear solution with no suspended particles.
-
Consider in-situ activation: Dissolve the this compound and the coupling reagents in your chosen solvent system and add this activated solution to the resin immediately.
-
Increase coupling time: For hydrophobic amino acids, extending the coupling time can sometimes compensate for lower effective concentrations.
-
Double coupling: If the issue persists, performing a second coupling with a fresh solution of activated this compound may be necessary to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a hydrophobic protected amino acid methyl ester. It is generally insoluble in water but soluble in a range of organic solvents commonly used in peptide synthesis, such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[1][2] Its hydrophobic nature is due to the isobutyl side chain of leucine and the tert-butoxycarbonyl (Boc) protecting group.
Q2: In which solvents is this compound typically most soluble?
A2: While quantitative data is limited, based on the behavior of similar hydrophobic Boc-protected amino acids, the solubility of this compound is expected to be highest in more powerful polar aprotic solvents like NMP and DMSO, followed by DMF and DCM.
Q3: Can I use a solvent mixture to dissolve this compound?
A3: Absolutely. Using a co-solvent system is a highly effective strategy. For particularly stubborn solubility issues, a "magic mixture" of DCM:DMF:NMP (1:1:1) can be employed.[1]
Q4: Will the D-configuration of the leucine affect its solubility compared to the L-enantiomer?
A4: Enantiomers (D and L forms) of a compound have identical physical properties, including solubility in achiral solvents. Therefore, this compound is expected to have the same solubility profile as Boc-L-Leu-OMe. The L-form is often described as a light yellowish liquid, suggesting good solubility in many organic solvents.[3][][5]
Q5: Are there any safety precautions I should take when handling this compound and the recommended solvents?
A5: Yes. Always work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound and the solvents you are using.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Peptide Synthesis Solvents
| Solvent | Abbreviation | Estimated Solubility | Notes |
| Dichloromethane | DCM | Moderately Soluble | A common solvent for Boc-protected amino acids. |
| N,N-Dimethylformamide | DMF | Soluble | A standard solvent for solid-phase peptide synthesis. |
| N-Methyl-2-pyrrolidone | NMP | Highly Soluble | Often a better solvent than DMF for hydrophobic compounds. |
| Dimethyl sulfoxide | DMSO | Very Highly Soluble | A powerful solvent, often used as a co-solvent to enhance solubility. |
Note: The solubility classifications are estimates based on the properties of similar hydrophobic Boc-protected amino acids. Actual solubility may vary depending on the purity of the compound, solvent grade, and temperature.
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the approximate solubility of this compound in a specific solvent at a set temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, DCM, NMP, DMSO)
-
Vials with caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Pipettes
Methodology:
-
Preparation: Accurately weigh a specific amount of this compound (e.g., 20 mg) into a clean, dry vial.
-
Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 0.2 mL) to the vial.
-
Initial Dissolution: Tightly cap the vial and vortex for 1-2 minutes to encourage initial dissolution.
-
Equilibration: Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the mixture for 24 hours to ensure equilibrium is reached.
-
Visual Inspection: After equilibration, visually inspect the vial for any undissolved solid.
-
Incremental Solvent Addition: If undissolved solid remains, add another precise volume of the solvent (e.g., 0.1 mL).
-
Repeat Equilibration and Inspection: Repeat steps 4-6 until all the solid has dissolved.
-
Calculation: Calculate the solubility based on the total volume of solvent required to dissolve the initial mass of this compound. Express the result in mg/mL or Molarity.
Protocol 2: Peptide Coupling with Poorly Soluble this compound using HBTU
Objective: To perform an efficient peptide coupling reaction on a solid support with this compound that exhibits poor solubility.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Primary solvent (e.g., DMF or NMP)
-
Co-solvent (e.g., DMSO), if necessary
-
Reaction vessel for SPPS
Methodology:
-
Resin Preparation: Swell the peptide-resin in the primary solvent (e.g., NMP) for at least 30 minutes. Perform the standard Boc-deprotection and neutralization steps.
-
Amino Acid Solution Preparation: In a separate vial, add the required amount of this compound (typically 2-4 equivalents relative to the resin substitution).
-
Solubilization:
-
Option A (Primary Solvent): Add the primary solvent (e.g., NMP) to the vial containing this compound. Use sonication and gentle warming (30-40°C) if necessary to achieve a clear solution.
-
Option B (Co-solvent): If solubility is still an issue, dissolve the this compound in a minimal amount of DMSO first, and then dilute with the primary solvent to the final desired volume.
-
-
Activation: In a separate vial, dissolve HBTU (e.g., 2 equivalents) in the primary solvent. Add DIPEA (e.g., 4 equivalents) to the HBTU solution.
-
Pre-activation: Add the HBTU/DIPEA solution to the dissolved this compound solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be required.
-
Washing: After a complete coupling, thoroughly wash the resin with the primary solvent and DCM to remove any excess reagents and byproducts.
Visualizations
Caption: A stepwise workflow for troubleshooting the dissolution of this compound.
Caption: Troubleshooting workflow for low coupling efficiency with this compound.
References
Technical Support Center: HPLC Purification of Peptides Containing Boc-D-Leu-OMe
Welcome to the technical support center for the HPLC purification of synthetic peptides containing Boc-D-Leu-OMe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for the unique challenges presented by these peptides. The presence of the hydrophobic tert-butyloxycarbonyl (Boc) protecting group, the D-configuration of leucine, and the methyl ester at the C-terminus can significantly influence the chromatographic behavior of the peptide.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of a peptide containing this compound that affect its HPLC purification?
A1: The primary characteristic influencing the HPLC purification of a peptide containing this compound is its increased hydrophobicity. The Boc group and the leucine side chain contribute significantly to this property, leading to strong retention on reversed-phase columns. The methyl ester also adds to the overall non-polar nature of the peptide. This hydrophobicity can sometimes lead to challenges such as poor solubility in aqueous mobile phases and on-column precipitation.[1][2][3]
Q2: Which HPLC column is most suitable for purifying peptides with this compound?
A2: A reversed-phase C18 column is the standard and generally most effective choice for purifying hydrophobic peptides like those containing this compound.[1][4] For larger peptides, a column with a wider pore size (300 Å) is recommended over the standard 100-120 Å to allow for better interaction between the peptide and the stationary phase.[1][5] In some cases, a C8 column can also be effective and may offer different selectivity for separating closely eluting impurities.[6]
Q3: How does the Boc protecting group influence the purification strategy?
A3: The Boc group significantly increases the hydrophobicity of the peptide, leading to longer retention times on reversed-phase HPLC. This requires a higher concentration of organic solvent (like acetonitrile) for elution. While the Boc group is stable under neutral or basic conditions, it is labile to acid.[] Therefore, the standard mobile phase additive, trifluoroacetic acid (TFA), used in peptide purification is generally compatible, but prolonged exposure to highly acidic conditions should be monitored.[4][8]
Q4: Can reversed-phase HPLC separate diastereomers that may have formed during the synthesis of a D-amino acid-containing peptide?
A4: Yes, in many instances, reversed-phase HPLC can effectively separate diastereomers. Subtle differences in the three-dimensional structure of the diastereomers can lead to different interactions with the C18 stationary phase, resulting in slightly different retention times.[6] Optimization of the gradient slope and temperature can enhance the resolution between diastereomeric peaks.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Broad or Tailing Peaks | 1. Peptide Aggregation: Highly hydrophobic peptides can aggregate, leading to poor peak shape.[1] 2. Sub-optimal Gradient: A steep gradient may not allow for sufficient interaction with the stationary phase.[1][9] 3. Secondary Interactions: The peptide may be interacting with active sites on the column packing material. | 1. Modify Mobile Phase: Add organic modifiers like isopropanol to the mobile phase to disrupt aggregation.[10] Increase the column temperature to improve solubility and peak shape.[10] 2. Optimize Gradient: Use a shallower gradient around the elution point of the peptide to improve resolution.[1][9] 3. Use Appropriate Additives: Ensure an adequate concentration of an ion-pairing agent like TFA (0.1%) to minimize secondary interactions.[4][11] |
| Low Recovery/Yield | 1. Poor Solubility: The peptide may not be fully dissolved in the injection solvent or may precipitate on the column.[1][2][3] 2. Irreversible Adsorption: The peptide may be strongly and irreversibly binding to the column or HPLC system components.[1] | 1. Improve Solubility: Dissolve the crude peptide in a small amount of a strong organic solvent (e.g., DMSO or DMF) before diluting with the initial mobile phase.[10] Always filter the sample before injection.[12] 2. System Passivation: Passivate the HPLC system with a strong acid to minimize adsorption to metallic surfaces.[1] Consider using a biocompatible HPLC system. |
| Poor Resolution of Impurities | 1. Inadequate Separation Conditions: The chosen mobile phase and gradient may not be optimal for separating the target peptide from closely eluting impurities. 2. Co-elution of Diastereomers: If diastereomers are present, they may co-elute with the main peak.[6] | 1. Method Optimization: Adjust the gradient slope to be shallower for better separation.[1][9] Experiment with different column temperatures, as this can alter selectivity.[1][10] Try a different stationary phase (e.g., C8 instead of C18) or a different organic modifier in the mobile phase. 2. High-Resolution Analysis: Use a high-resolution analytical column to confirm the presence of diastereomers and optimize the preparative method accordingly.[6] |
| Variable Retention Times | 1. Mobile Phase Inconsistency: Small changes in mobile phase composition, especially pH, can lead to shifts in retention time.[13][14] 2. Column Temperature Fluctuations: Inconsistent column temperature can affect retention.[13] 3. Column Overloading: Injecting too much sample can lead to decreased retention times.[13] | 1. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate pH measurement.[5][14] 2. Use a Column Oven: Employ a reliable column oven to maintain a constant temperature.[13] 3. Determine Loading Capacity: Perform a loading study to determine the optimal sample amount for your column. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Purification of a this compound Containing Peptide
This protocol provides a general starting point for the purification of a synthetic peptide containing this compound. Optimization will likely be required for each specific peptide.
1. Sample Preparation:
-
After cleavage from the resin and precipitation, wash the crude peptide pellet with cold diethyl ether and dry it under a vacuum.[4]
-
Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF.
-
Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.[4][12]
2. HPLC System and Conditions:
-
System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[4]
-
Flow Rate: Appropriate for the column diameter (e.g., 4-5 mL/min for a 10 mm ID column).
-
Detection: 214 nm and 280 nm.
-
Column Temperature: 30-40 °C.[1]
3. Gradient Elution:
-
Scouting Run: Start with a broad gradient to determine the approximate elution time of the target peptide (e.g., 5-95% B over 30 minutes).
-
Optimized Gradient: Design a shallower gradient around the elution point of the target peptide. For a peptide eluting at 40% B in the scouting run, an optimized gradient might be 30-50% B over 40 minutes.[1][9]
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions using analytical HPLC to assess purity.
-
Confirm the identity of the peptide in the pure fractions by mass spectrometry.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Visualizations
Caption: Workflow for the purification of a peptide containing this compound.
Caption: Decision tree for troubleshooting low recovery of hydrophobic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. nestgrp.com [nestgrp.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. waters.com [waters.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Impact of bulky side chains on Boc-D-Leu-OMe coupling reactions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with the coupling of Boc-D-Leu-OMe, focusing on the impact of its bulky isobutyl side chain.
Frequently Asked Questions (FAQs)
Q1: What causes low coupling efficiency when using this compound?
A1: The primary cause of low coupling efficiency is steric hindrance. The bulky isobutyl side chain of leucine, combined with the N-terminal Boc protecting group, physically obstructs the approach of the activated carboxyl group to the amine of the coupling partner.[1][2][3] This spatial crowding slows down the rate of peptide bond formation, leading to incomplete reactions.[1]
Q2: My standard coupling protocol with DCC/DIC is yielding poor results. What should I do?
A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings involving amino acids like leucine.[1][4] It is highly recommended to switch to a more powerful coupling reagent, such as an aminium/uronium salt (e.g., HATU, HBTU, HCTU) or a phosphonium salt (e.g., PyBOP, PyAOP).[1][4] These reagents form highly reactive esters that can more effectively overcome the steric barrier.[1][4]
Q3: Which coupling reagents are most effective for bulky residues like this compound?
A3: For challenging couplings, reagents that generate highly reactive esters are preferred.[1] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered one of the most efficient reagents for difficult couplings.[1][2] Other excellent choices include HCTU, COMU, and phosphonium salts like PyAOP and PyBOP.[1][5]
Q4: Can I improve my yields by changing the reaction conditions?
A4: Yes, optimizing reaction conditions is crucial. Strategies include:
-
Increasing Reaction Time: Steric hindrance slows the reaction rate, so extending the coupling time from a standard 1-2 hours to several hours or even overnight can improve yields.[4][5][6]
-
Double Coupling: After the initial coupling reaction, a second coupling with a fresh solution of the activated amino acid and reagents can be performed to drive the reaction to completion.[5][6][7]
-
Increasing Temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can help overcome the activation energy barrier. However, this should be done with caution to minimize the risk of racemization.[4][5]
-
Solvent Choice: For solid-phase synthesis, N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help reduce peptide aggregation.[4] In solution-phase, ensure you are using high-purity, anhydrous solvents.[7]
Q5: What is the role of the base in these coupling reactions, and can it be changed?
A5: A tertiary amine base, most commonly N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize acidic byproducts.[7] In cases where racemization is a concern, switching to a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine may be beneficial.[2][7]
Troubleshooting Guides
Problem: Low or No Coupling Yield
This is the most common issue when working with sterically hindered amino acids like this compound. The following workflow can help diagnose and resolve the problem.
References
Technical Support Center: Strategies to Minimize Aggregation in Peptides with Boc-D-Leu
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize peptide aggregation during solid-phase peptide synthesis (SPPS), with a focus on sequences containing the hydrophobic, non-natural amino acid Boc-D-Leu.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why can Boc-D-Leu contribute to it?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin, primarily through the formation of intermolecular hydrogen bonds.[1] This process can lead to the formation of stable secondary structures, like β-sheets, which make the peptide chains inaccessible to synthesis reagents, causing incomplete or failed syntheses.[1] Sequences containing hydrophobic amino acids such as Leucine (Leu), Valine (Val), and Isoleucine (Ile) are particularly prone to aggregation.[1] While D-amino acids like D-Leu are often incorporated to increase stability against enzymatic degradation, their presence can also alter the peptide's conformational properties, potentially influencing aggregation behavior.[2][3][4] The inherent hydrophobicity of the leucine side chain is a primary driver for aggregation.[5]
Q2: What are the common signs of on-resin peptide aggregation during synthesis?
A2: Several indicators during SPPS can signal that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[6][7]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free amines.[1] Similarly, the removal of the N-terminal Boc protecting group may be sluggish.[6]
-
Physical Clumping: The resin may become sticky and clump together, hindering proper mixing and washing.[1][7]
-
Low Yield of Final Product: A significant and unexpected decrease in the yield of the cleaved peptide is a strong indicator of aggregation-related problems during synthesis.[1][7]
Q3: Is Boc chemistry a good choice for sequences prone to aggregation?
A3: Yes, for hydrophobic peptides susceptible to aggregation, Boc chemistry can offer distinct advantages over Fmoc chemistry. During the Boc deprotection step using trifluoroacetic acid (TFA), the newly exposed N-terminal amine becomes protonated.[8] This positive charge creates electrostatic repulsion between adjacent peptide chains, which helps to disrupt the intermolecular hydrogen bonds responsible for aggregation.[8] Utilizing in situ neutralization protocols, where neutralization occurs simultaneously with the addition of the next activated amino acid, can further minimize the time the peptide is in a neutral, aggregation-prone state, often leading to higher yields and purer products for difficult sequences.[6][9]
Q4: How can I detect and characterize aggregation in my final, cleaved peptide product?
A4: A variety of analytical techniques can be used to detect and quantify aggregates in the final peptide product. Spectroscopic methods like UV-visible absorbance, fluorescence, and circular dichroism (CD) are sensitive ways to detect initial structural changes or the presence of aggregates.[10] Size-exclusion chromatography (SEC), especially when coupled with multi-angle light scattering (SEC-MALS), is a powerful tool for separating and quantifying monomers, dimers, and higher-order aggregates.[11] Other valuable techniques include dynamic light scattering (DLS) for analyzing particles in the nanometer to micrometer range and analytical ultracentrifugation (AUC) for assessing sample homogeneity.[11][12]
Section 2: Troubleshooting Guide for On-Resin Aggregation
If you observe signs of aggregation, such as a positive ninhydrin test after coupling, consult the following workflow and table of corrective actions.
Caption: A decision-making workflow for troubleshooting peptide aggregation.
Table 1: Troubleshooting Strategies for On-Resin Aggregation
| Strategy | Description | Expected Outcome |
| Modify Reaction Conditions | ||
| Double Coupling | Repeat the coupling step with a fresh solution of the activated amino acid.[7] | Drives the reaction closer to completion. |
| Increase Temperature | Perform the coupling reaction at an elevated temperature (e.g., 40-55°C).[6] | Increases reaction kinetics and can disrupt hydrogen bonds.[13][14] |
| Sonication | Apply ultrasonic waves to the reaction mixture during coupling.[6] | Physically disrupts peptide chain aggregates. |
| Optimize Solvents & Additives | ||
| Solvent Exchange | Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or add co-solvents like dimethyl sulfoxide (DMSO).[6] | Improves solvation of the growing peptide chain. |
| Chaotropic Salts | Wash the resin with a solution of a chaotropic salt (e.g., 0.4 M LiCl, NaClO₄, or KSCN) in DMF before coupling.[1] | Disrupts the hydrogen bonding network that causes aggregation.[15] |
| Change Solid Support | ||
| Low-Load Resin | Resynthesize the peptide using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g).[7][15] | Increases the distance between peptide chains, reducing intermolecular interactions. |
| PEG-Based Resins | Use a resin with polyethylene glycol (PEG) grafts, such as TentaGel or NovaSyn® TG.[6][15] | Enhances resin swelling and improves solvation of the peptide. |
| Incorporate Structure-Breakers | ||
| Backbone Protection | Incorporate an amino acid with a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb).[6] | The bulky group sterically hinders the formation of inter-chain hydrogen bonds. |
| Pseudoproline Dipeptides | Insert a pseudoproline dipeptide at a Ser, Thr, or Cys residue within the sequence.[6] | Introduces a "kink" in the peptide backbone, disrupting the formation of β-sheet structures. |
Section 3: Key Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle (Manual)
-
Boc Deprotection: Treat the resin-bound peptide with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes.[9]
-
Washing: Wash the resin thoroughly with DCM (3x) to remove residual TFA.[16]
-
Neutralization: Treat the resin with 5-10% N,N-Diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[9][16]
-
Washing: Wash the resin with DCM (3x) and then with DMF (3x) to prepare for coupling.[16]
-
Amino Acid Activation: In a separate vessel, pre-activate the incoming Boc-amino acid (3-5 equivalents) with a coupling agent like HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.[16]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.[8]
-
Monitoring: Perform a ninhydrin (Kaiser) test to confirm the reaction is complete (beads should be colorless/yellow).[16]
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.[1]
Protocol 2: Chaotropic Salt Wash for Aggregated Peptides
This protocol is an adaptation to be inserted into the standard cycle when aggregation is suspected.
-
Deprotection & Neutralization: Perform the Boc deprotection and neutralization steps as described in Protocol 1.
-
Chaotropic Wash: Before the coupling step, wash the resin with a solution of 0.4 M LiCl in DMF. Agitate for 5-10 minutes.[1]
-
DMF Wash: Wash the resin thoroughly with DMF (3-5 times) to completely remove the chaotropic salt, as it can interfere with coupling reagents.[15]
-
Coupling: Proceed with the standard amino acid activation and coupling step.
Section 4: Advanced Strategies Using Structure-Disrupting Elements
For particularly "difficult sequences," proactive measures may be required. Incorporating elements that physically disrupt the peptide backbone can prevent aggregation before it starts.
Caption: Insertion of a structure-breaker (e.g., Pseudoproline) disrupts alignment.
Table 2: Comparison of Common Structure-Disrupting Elements
| Element | Description | Application |
| Pseudoproline Dipeptides | Dipeptides where a Ser, Thr, or Cys residue is reversibly protected as a proline-like oxazolidine or thiazolidine. | Introduced as a single dipeptide unit. Highly effective but limited to sequences containing Ser, Thr, or Cys. |
| Hmb/Dmb Protected Amino Acids | Standard amino acids with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen. | Incorporated as individual residues. Can be used for any amino acid, providing greater flexibility. Recommended every 6-7 residues in difficult sequences.[6] |
Section 5: Summary of Analytical Techniques
Table 3: Analytical Techniques for Characterizing Peptide Aggregation
| Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[11] | Quantifies the relative amounts of monomer, dimer, and higher molecular weight aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity caused by the Brownian motion of particles.[12] | Determines the size distribution of particles (aggregates) in a solution. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light.[10] | Provides information on the secondary structure content (e.g., α-helix vs. β-sheet) of the peptide, which changes upon aggregation. |
| Fluorescence Spectroscopy | Monitors changes in the fluorescence of intrinsic fluorophores (like Tryptophan) or extrinsic dyes that bind to aggregates.[10][17][18] | A sensitive method to detect the formation of aggregates and conformational changes, particularly the exposure of hydrophobic regions.[17] |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a strong centrifugal field.[11] | Assesses the homogeneity of a peptide solution and can determine the molecular weight of different species present.[11] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. Protein Aggregation Analysis [intertek.com]
- 12. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. lifetein.com [lifetein.com]
- 17. approcess.com [approcess.com]
- 18. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Chiral Purity Analysis of Boc-D-Leu-OMe by HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-Boc-D-leucine methyl ester (Boc-D-Leu-OMe) is a critical step in the synthesis of stereochemically pure peptides and active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the industry standard for accurate and reliable determination of chiral purity. This guide provides an objective comparison of common HPLC methods for the chiral analysis of this compound, supported by experimental data from closely related compounds to inform method selection and development.
Comparison of Chiral HPLC Methods
The direct enantiomeric separation of N-protected amino acids and their esters is most effectively achieved using CSPs. The choice of CSP is the most critical factor influencing resolution and selectivity. The most successful CSPs for this class of compounds are broadly categorized as macrocyclic glycopeptide-based and polysaccharide-based columns.
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or ristocetin A, are known for their multimodal capabilities, allowing for separation in reversed-phase, polar organic, and normal-phase modes.[1] Polysaccharide-based CSPs, typically derivatives of cellulose or amylose, also offer broad selectivity and are widely used for a variety of chiral compounds, including N-protected amino acids.[2]
The following table summarizes the performance of representative HPLC methods applicable to the chiral separation of Boc-protected amino acids. While specific data for this compound is not widely published, the data for Boc-DL-Valine on a CHIROBIOTIC R column provides a strong, analogous benchmark.[3] Performance on other columns is inferred from their proven efficacy with similar analytes.
| Method | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Flow Rate (mL/min) | tR1 (min) (L-enantiomer) | tR2 (min) (D-enantiomer) | Resolution (Rs) | Selectivity (α) | Principle |
| Direct HPLC (Reversed-Phase) | CHIROBIOTIC® R | 20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.1 | 1.0 | 5.43 | 6.32 | >1.5 | 1.16 | Inclusion, H-bonding, Dipole-Dipole Interactions[3] |
| Direct HPLC (Reversed-Phase) | CHIROBIOTIC® T | 50% Acetonitrile / 50% Water | 1.0 | ~5.0 | >5.0 (Estimated) | >1.5 (Typical) | >1.1 (Typical) | Inclusion, H-bonding, Dipole-Dipole Interactions |
| Direct HPLC (Normal-Phase) | CHIRALPAK® IC | Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v) | 1.0 | Variable | Variable | >1.5 (Typical) | >1.2 (Typical) | H-bonding, π-π Interactions, Steric Interactions[4][5] |
Note: Data for CHIROBIOTIC® R is based on the separation of Boc-DL-Valine, a structurally similar compound.[3] Data for CHIROBIOTIC® T and CHIRALPAK® IC are estimations based on their known high performance for N-Boc-amino acids. Retention times (tR) and elution order are highly dependent on the specific analyte and mobile phase composition.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for the chiral separation of a Boc-protected amino acid methyl ester.
Method 1: Reversed-Phase Separation on a Macrocyclic Glycopeptide CSP
This protocol is adapted from established methods for N-Boc-amino acids on a CHIROBIOTIC® R column and is an excellent starting point for this compound.[3]
-
Objective: To resolve and quantify the enantiomers of Boc-DL-Leu-OMe.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: CHIROBIOTIC® R, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.1.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a racemic standard of Boc-DL-Leu-OMe at a concentration of 1 mg/mL in the mobile phase. Prepare the this compound sample to be analyzed at the same concentration.
Method 2: Normal-Phase Separation on a Polysaccharide-Based CSP
This protocol outlines a general approach using a polysaccharide-based column like CHIRALPAK® IC, which is known for its high selectivity for a broad range of chiral compounds under normal-phase conditions.[2]
-
Objective: To achieve high-resolution separation of Boc-DL-Leu-OMe enantiomers.
-
Instrumentation: HPLC system equipped for normal-phase chromatography with a UV detector.
-
Chromatographic Conditions:
-
Column: CHIRALPAK® IC, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v). The ratio of hexane to alcohol is a critical parameter for optimizing retention and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the racemic standard and the test sample in the mobile phase to a concentration of 1 mg/mL.
Experimental Workflow and Logic
The process of analyzing the chiral purity of this compound by HPLC follows a structured workflow. This involves preparing the sample and a racemic standard, performing the chromatographic separation, and then analyzing the resulting data to calculate the enantiomeric excess (% ee).
Conclusion
For the chiral purity analysis of this compound, both macrocyclic glycopeptide and polysaccharide-based chiral stationary phases are highly effective. A reversed-phase method on a CHIROBIOTIC® column offers a robust starting point, particularly given the availability of analogous data for similar compounds like Boc-DL-Valine.[3] For method optimization or when reversed-phase conditions are suboptimal, normal-phase chromatography on a high-selectivity column such as CHIRALPAK® IC presents a powerful alternative.[5] The detailed protocols and workflow provided in this guide offer a comprehensive framework for researchers to establish a reliable and accurate method for ensuring the stereochemical integrity of their chiral building blocks.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Daicel CHIRALPAK IC-3 HPLC Analytical Column, 3 um, ID 2.1 mm x L 150 mm - 83594 Daicel CHIRALPAK IC-3 Analytical Column [83594] - £1,787.08 : UVISON.com [uvison.com]
- 5. chiraltech.com [chiraltech.com]
A Comparative Guide to Boc vs. Fmoc Strategy for D-Leucine Incorporation in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids, such as D-leucine, is a critical strategy in modern drug development to enhance the metabolic stability and therapeutic potential of peptide-based drugs. The choice between the two cornerstone solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), for introducing D-leucine can significantly impact synthesis efficiency, peptide purity, and overall yield. This guide provides an objective comparison of the Boc and Fmoc strategies for D-leucine incorporation, supported by illustrative experimental data and detailed protocols.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protecting group schemes, which dictate the chemical conditions for the repetitive removal of the Nα-amino protecting group.[1]
-
Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the Nα-amino group.[] Deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[3][4] Side-chain protecting groups are generally benzyl-based and are removed at the end of the synthesis with a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][5]
-
Fmoc Strategy: This more modern strategy employs the base-labile Fmoc group for Nα-amino protection.[] The Fmoc group is removed using a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][] Side-chain protecting groups are typically tert-butyl-based and are cleaved simultaneously with the peptide from the resin using a strong acid like TFA.[][]
Quantitative Performance Comparison
While a direct, side-by-side experimental comparison for D-leucine incorporation is not extensively published, the following table summarizes representative data based on the general performance of Boc and Fmoc strategies for sterically hindered and hydrophobic amino acids.
| Parameter | Boc Strategy for D-Leucine | Fmoc Strategy for D-Leucine | Rationale & Considerations |
| Average Coupling Efficiency per Cycle | >99% | >99% | Both strategies can achieve high coupling efficiencies with appropriate coupling reagents. For sterically hindered amino acids like D-leucine, more potent activators like HBTU, HATU, or HCTU are recommended.[7] |
| Crude Peptide Purity (by HPLC) | ~70-80% | ~80-90% | The milder deprotection conditions of the Fmoc strategy often result in fewer side reactions and, consequently, higher crude peptide purity.[3] |
| Final Yield (after purification) | ~20-30% | ~30-40% | Higher crude purity with the Fmoc strategy generally leads to a higher final yield after purification.[3] |
| Racemization Risk | Low to Moderate | Low | While D-amino acids are generally less prone to racemization than their L-counterparts, the choice of coupling reagents and activation conditions is crucial. The use of additives like HOBt or Oxyma can minimize racemization in both strategies.[7] |
| Handling of Hydrophobic Sequences | Advantageous | Can be problematic | The repetitive acid treatments in the Boc strategy can help to disrupt secondary structures and reduce aggregation in hydrophobic sequences.[3] |
| Compatibility with Sensitive Residues | Less compatible | Highly compatible | The mild basic deprotection of the Fmoc group is more compatible with peptides containing acid-sensitive modifications or residues.[] |
| Automation Friendliness | Less common | Standard | The milder chemistry and ease of monitoring Fmoc deprotection via UV absorbance make it highly amenable to automated synthesis.[8] |
Experimental Protocols
Detailed methodologies for a single coupling cycle of D-leucine using both manual Boc and automated Fmoc SPPS are provided below.
Boc Solid-Phase Peptide Synthesis (Manual Protocol)
This protocol outlines a single coupling cycle for the incorporation of Boc-D-leucine.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.[4]
-
Wash the resin with DMF (3x) and DCM (3x).
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for a 5-minute pre-wash.[4]
-
Perform the main deprotection by agitating the resin with 50% TFA in DCM for an additional 15-25 minutes.[4]
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual acid.[4]
3. Neutralization:
-
Neutralize the N-terminal ammonium salt by treating the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes (2x).[3]
-
Wash the resin with DMF (5x).
4. Boc-D-Leucine Coupling:
-
In a separate vessel, pre-activate 2-4 equivalents of Boc-D-leucine with a suitable coupling agent (e.g., HBTU) and an activation base (e.g., DIEA) in DMF for 10-15 minutes.[4]
-
Add the activated Boc-D-leucine solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using the Kaiser (ninhydrin) test. A negative result (clear beads) indicates a complete reaction.[3]
5. Washing:
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid. The final cleavage is typically performed with HF or TFMSA.[3]
Fmoc Solid-Phase Peptide Synthesis (Automated Protocol)
This protocol outlines a standard automated cycle for incorporating Fmoc-D-leucine.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30-60 minutes within the synthesizer's reaction vessel.[7]
2. Nα-Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 3-5 minutes.[7]
-
Drain the solution and repeat the treatment for an additional 10-15 minutes to ensure complete deprotection.[7]
3. Washing:
-
Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc-adduct.
4. Fmoc-D-Leucine Coupling:
-
In a separate vial, activate 3-5 equivalents of Fmoc-D-leucine with a coupling reagent (e.g., HCTU, HATU) and an activation base (e.g., DIEA) in DMF.[7]
-
Deliver the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for 20-60 minutes.[7]
5. Washing:
-
Drain the coupling solution and wash the resin with DMF to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the sequence. The final cleavage and side-chain deprotection are performed with a TFA-based cleavage cocktail.[7]
Mandatory Visualization
Caption: Side-by-side comparison of the cyclical workflows for Boc and Fmoc solid-phase peptide synthesis.
Caption: Decision flowchart for selecting between Boc and Fmoc strategies for D-leucine incorporation.
Conclusion
Both Boc and Fmoc strategies are effective for the incorporation of D-leucine into synthetic peptides. The Fmoc strategy has become the more widely adopted method due to its milder deprotection conditions, which generally lead to higher purity and yield, and its compatibility with automated synthesis. However, the Boc strategy remains a robust and valuable alternative, particularly for the synthesis of long or hydrophobic peptide sequences that are prone to aggregation. The optimal choice depends on the specific characteristics of the target peptide, the presence of sensitive functional groups, and the available laboratory infrastructure.
References
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Boc-D-Leu-OMe
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the characterization of the final product is a critical step to ensure its identity, purity, and structural integrity. The choice of protecting group strategy during synthesis, such as the use of tert-butyloxycarbonyl (Boc) protection for D-amino acids like Boc-D-Leu-OMe, has significant implications for the subsequent mass spectrometry (MS) analysis. This guide provides an objective comparison of the mass spectrometry analysis of peptides synthesized with this compound versus those synthesized using the common alternative, 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. This comparison is supported by illustrative experimental data and detailed analytical protocols.
Performance Comparison: Boc vs. Fmoc Strategy in Peptide Synthesis and Analysis
The primary difference between the Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies lies in the lability of the Nα-protecting group. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a reagent like piperidine.[1][] This fundamental difference influences not only the synthesis workflow but also the nature of the crude peptide product and its subsequent analysis by mass spectrometry.
Peptides synthesized using this compound are typically subjected to strong acid cleavage conditions (e.g., HF or TFMSA) to remove the peptide from the resin and deprotect side chains.[3] In contrast, Fmoc-synthesized peptides are cleaved under milder acidic conditions with TFA.[1] The harsher conditions of Boc-SPPS can sometimes lead to a greater number of side products, potentially complicating the interpretation of mass spectra.[4]
Illustrative Purity and Yield Data:
The choice of synthesis strategy can impact the overall yield and purity of the crude peptide product. The milder conditions of Fmoc-SPPS often result in higher crude purity and better overall yields, especially for longer or more complex peptides.[5][]
| Parameter | Boc-SPPS (Illustrative) | Fmoc-SPPS (Illustrative) | Key Considerations |
| Crude Peptide Yield | ~60-85% | ~70-90% | The higher stepwise efficiency of Fmoc-SPPS can lead to a significantly better overall yield for longer peptides.[4] |
| Crude Peptide Purity (by HPLC) | ~55-75% | ~70-90% | Milder Fmoc-SPPS conditions often result in fewer side-products.[5] |
| Final Purified Peptide Yield | ~25-40% | ~35-55% | Higher crude purity simplifies purification, leading to better recovery. |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies can yield high-purity peptides after purification.[5] |
Mass Spectrometry Analysis of Peptides Containing D-Leucine
Mass spectrometry is an indispensable tool for confirming the molecular weight and sequence of synthesized peptides. The ionization technique and the fragmentation pattern are key aspects of this analysis.
Ionization Techniques: ESI vs. MALDI
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common soft ionization techniques used for peptide analysis.
-
Electrospray Ionization (ESI): ESI is well-suited for coupling with liquid chromatography (LC) for online separation and analysis of complex mixtures. It tends to produce multiply charged ions, which can be advantageous for analyzing high-mass peptides on instruments with a limited m/z range. However, the Boc group is known to be labile and can undergo in-source fragmentation, leading to the observation of ions corresponding to the unprotected peptide.[7]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a softer ionization technique that generally causes less in-source fragmentation of labile groups like Boc.[7] It typically produces singly charged ions, resulting in simpler spectra.[8] MALDI-TOF (Time-of-Flight) MS is a powerful tool for rapid screening of peptide masses from tryptic digests and for obtaining peptide mass fingerprints.[8]
Fragmentation Patterns of Boc-Protected Peptides
Tandem mass spectrometry (MS/MS) is used to fragment the peptide backbone to obtain sequence information. The presence of the Boc group on a peptide fragment introduces characteristic fragmentation pathways. The most common fragmentation of a Boc-protected amine involves the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[7]
Illustrative Fragmentation Data for a Hypothetical Dipeptide (Boc-D-Leu-Gly-OMe):
The following table illustrates the expected major fragment ions for a simple dipeptide, Boc-D-Leu-Gly-OMe (Molecular Weight: 344.44 Da), upon collision-induced dissociation (CID) in an ESI-MS/MS experiment.
| Fragment Ion | m/z (calculated) | Description |
| [M+H]⁺ | 345.24 | Protonated molecular ion |
| [M+H-56]⁺ | 289.18 | Loss of isobutylene from the Boc group |
| [M+H-100]⁺ | 245.16 | Loss of the entire Boc group (t-butoxycarbonyl) |
| b₂ | 287.19 | Boc-D-Leu fragment |
| y₁ | 88.05 | Gly-OMe fragment |
In contrast, the MS/MS spectrum of the corresponding Fmoc-protected dipeptide (Fmoc-D-Leu-Gly-OMe) would not show the characteristic losses of 56 and 100 Da. Instead, the fragmentation would be dominated by cleavage of the peptide backbone, producing b and y ions, and potentially fragments related to the Fmoc group itself.
Experimental Protocols
Accurate and reproducible mass spectrometry data relies on well-defined experimental protocols.
Protocol 1: LC-ESI-MS/MS Analysis of a Boc-Protected Peptide
This protocol is for confirming the molecular weight and sequence of a synthesized peptide containing a Boc-protected D-Leucine.
1. Sample Preparation:
- Dissolve the lyophilized peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 10-100 µM.
- Note: Avoid using trifluoroacetic acid (TFA) in the sample solvent or mobile phase, as it can cause premature cleavage of the Boc group.
2. LC-MS/MS System and Conditions:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to elute the peptide of interest (e.g., 5-95% B over 15 minutes).
- Flow Rate: 0.2-0.4 mL/min.
- Mass Spectrometer: An ESI-quadrupole-time-of-flight (ESI-QTOF) or ESI-Orbitrap mass spectrometer.
- Ionization Mode: Positive ion mode.
- MS1 Scan: Acquire a full MS scan to determine the m/z of the precursor ion.
- MS/MS Scan (Data-Dependent Acquisition):
- Select the most intense precursor ions for fragmentation.
- Collision Energy: Optimize for the specific peptide, but a starting range of 20-30 eV is common for CID or HCD.
Protocol 2: MALDI-TOF MS Analysis of a Boc-Protected Peptide
This protocol is for rapid molecular weight confirmation of a Boc-protected peptide.
1. Sample and Matrix Preparation:
- Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid in a 1:1 mixture of acetonitrile and 0.1% aqueous TFA.
- Sample Solution: Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1-10 pmol/µL.
2. Sample Spotting (Dried-Droplet Method):
- Spot 1 µL of the sample solution onto the MALDI target plate.
- Immediately add 1 µL of the matrix solution to the sample spot and mix gently with the pipette tip.
- Allow the spot to air dry completely.
3. MALDI-TOF MS Acquisition:
- Instrument: A MALDI-TOF mass spectrometer.
- Mode: Positive ion reflector mode.
- Laser: A nitrogen laser (337 nm) is commonly used.
- Acquisition: Acquire spectra by averaging several hundred laser shots across the sample spot.
Visualizing the Workflow and Chemical Logic
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for mass spectrometry analysis and the key chemical differences between Boc and Fmoc protection strategies.
Caption: Experimental workflow for the mass spectrometry analysis of synthesized peptides.
Caption: Comparison of deprotection conditions for Boc and Fmoc protecting groups.
References
L-Leucine vs. D-Leucine Peptides: A Comparative Guide to Biological Activity
In the realm of peptide therapeutics, the substitution of naturally occurring L-amino acids with their D-enantiomers represents a pivotal strategy for enhancing pharmacological properties. This guide offers a detailed comparison of the biological activities of peptides containing L-leucine versus those incorporating D-leucine, tailored for researchers, scientists, and drug development professionals. We will delve into experimental data, detailed protocols, and the underlying signaling pathways to provide a comprehensive overview of how this stereochemical switch can dramatically alter a peptide's function and stability.
Key Differences in Biological Activity: Stability, Potency, and Selectivity
The introduction of a D-leucine residue in a peptide sequence can lead to profound changes in its biological profile. The most significant advantages are markedly increased stability against enzymatic degradation and, in some cases, an improved therapeutic window.
Enhanced Proteolytic Stability: One of the primary challenges in peptide drug development is their rapid degradation by proteases in the body. Natural proteases are stereospecific for L-amino acids, meaning peptides containing D-amino acids are less susceptible to cleavage.[1] This enhanced stability leads to a longer circulation half-life in vivo, a critical attribute for therapeutic candidates.[1]
Receptor Binding and Activity: The effect of D-leucine substitution on receptor binding and subsequent biological activity can be complex. The altered stereochemistry can change the peptide's three-dimensional conformation. This may maintain, enhance, or in some instances, diminish the peptide's affinity for its target.[1] However, strategic placement of D-leucine can lead to favorable outcomes, such as increased potency and reduced toxicity.
A compelling example is the modification of the antimicrobial peptide Brevinin-1OS (B1OS). A study systematically compared the parent peptide with analogues where an L-leucine (B1OS-L) or a D-leucine (B1OS-D-L) was added. The results demonstrated that while both modifications significantly enhanced antimicrobial potency, the D-leucine variant offered a superior therapeutic profile by reducing toxicity to mammalian cells.[2]
Data Presentation: Quantitative Comparison of Peptide Analogs
The following tables summarize the in vitro activity of the antimicrobial peptide Brevinin-1OS and its L- and D-leucine modified analogues, highlighting the impact of stereochemistry on biological function.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | MIC vs. E. faecalis (µM) |
| B1OS | 32 | 64 | 64 |
| B1OS-L | 2 | 4 | 8 |
| B1OS-D-L | 2 | 4 | 8 |
Data sourced from a study on a novel peptide from Odorrana schmackeri.[2]
The data clearly indicates that the addition of a leucine residue, regardless of its stereochemistry, dramatically improves the minimum inhibitory concentration (MIC) against Gram-positive bacteria.
Table 2: Hemolytic Activity (HC50)
| Peptide | Hemolytic Activity (HC50, µM) |
| B1OS | >128 |
| B1OS-L | 29.92 |
| B1OS-D-L | 74.5 |
Data sourced from a study on a novel peptide from Odorrana schmackeri.[2]
Notably, B1OS-D-L retains the high antimicrobial potency of B1OS-L while exhibiting significantly lower hemolytic activity, as indicated by its higher HC50 value. This suggests that the D-leucine modification leads to a greater therapeutic window, making it a more promising candidate for further development.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of peptide analogues. Below are protocols for key experiments to assess the biological activity of L- and D-leucine containing peptides.
Proteolytic Stability Assay
Objective: To compare the stability of L-leucine and D-leucine containing peptides in the presence of a protease, such as trypsin.
Materials:
-
L-leucine and D-leucine peptides
-
Trypsin solution (e.g., 1 mg/mL in 50 mM acetic acid)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% trifluoroacetic acid - TFA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Methodology:
-
Peptide Preparation: Dissolve both the L-leucine and D-leucine peptides in the reaction buffer to a final concentration of 1 mg/mL.
-
Reaction Initiation: In separate microcentrifuge tubes, mix 50 µL of each peptide solution with 50 µL of the trypsin solution. A control sample for each peptide should be prepared by adding 50 µL of reaction buffer instead of the trypsin solution.
-
Incubation: Incubate all tubes at 37°C.
-
Time-Point Sampling: At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction tube.
-
Quenching: Immediately add the 10 µL aliquot to a tube containing 10 µL of the quenching solution to stop the enzymatic reaction.
-
HPLC Analysis: Analyze each quenched sample by RP-HPLC. The amount of undigested peptide is determined by integrating the area of the corresponding peak in the chromatogram.
-
Data Analysis: Plot the percentage of remaining intact peptide against time for both the L-leucine and D-leucine peptides to compare their stability.[1]
Antimicrobial Activity Assay (MIC Determination)
Objective: To determine the lowest concentration of the L-leucine and D-leucine peptides required to inhibit the growth of a specific bacterial strain.
Materials:
-
L-leucine and D-leucine peptides
-
Bacterial strain (e.g., S. aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Methodology:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in MHB and incubate until it reaches the mid-logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Peptide Dilution: Serially dilute the peptides (B1OS, B1OS-L, B1OS-D-L) in MHB in a 96-well microtiter plate.
-
Incubation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolytic Activity Assay
Objective: To assess the toxicity of the peptides to mammalian cells by measuring their ability to lyse red blood cells.
Materials:
-
L-leucine and D-leucine peptides
-
Fresh horse red blood cells
-
Phosphate-buffered saline (PBS)
-
1% Triton X-100 (positive control)
-
96-well plate
-
Spectrophotometer
Methodology:
-
Erythrocyte Preparation: Wash fresh horse red blood cells three times with PBS and resuspend to a 2% (v/v) concentration.
-
Peptide Incubation: Serially dilute the peptides in PBS in a 96-well plate. Add an equal volume of the 2% erythrocyte suspension to each well.
-
Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact red blood cells.
-
Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC50 is the peptide concentration that causes 50% hemolysis.
Signaling Pathways and Mechanisms of Action
The stereochemistry of leucine can influence how a peptide interacts with cellular machinery and signaling pathways.
L-Leucine and the mTOR Signaling Pathway
L-leucine is a well-known activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[3] This anabolic activity is crucial for processes such as muscle protein synthesis.
Caption: Simplified L-Leucine-mediated mTOR signaling pathway.
D-Leucine Containing Peptides and Membrane Disruption
Many antimicrobial peptides, including those containing D-leucine, exert their effect through direct interaction with and disruption of the microbial cell membrane.[4] This mechanism is generally receptor-independent and relies on the physicochemical properties of the peptide, such as its cationicity and amphipathicity. For Brevinin peptides, it has been shown that they can also modulate cellular signaling pathways, such as the MAPK signaling pathway, to exert anti-inflammatory effects.[5][6]
Caption: Proposed mechanism of action for a D-leucine antimicrobial peptide.
Experimental Workflow
A systematic approach is essential for the comparative evaluation of L- and D-leucine containing peptides. The following diagram illustrates a typical experimental workflow.
Caption: Workflow for the comparative evaluation of peptide analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
A Comparative Guide to NMR Spectroscopy for Conformational Analysis of D-leucine Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural D-amino acids, such as D-leucine, into peptide sequences is a critical strategy in modern drug development. It offers a powerful tool to enhance proteolytic stability, modulate biological activity, and constrain conformational flexibility, thereby optimizing therapeutic potential. Understanding the precise three-dimensional structure of these modified peptides is paramount to elucidating their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier, high-resolution technique for determining the solution-state conformation and dynamics of D-leucine containing peptides.
This guide provides an objective comparison of NMR spectroscopy with other common analytical techniques—Circular Dichroism (CD) spectroscopy, X-ray crystallography, and computational modeling—for the conformational analysis of D-leucine peptides. It includes supporting experimental data, detailed methodologies, and visualizations to aid researchers in selecting the most appropriate tools for their research needs.
At a Glance: Comparing Analytical Techniques
NMR spectroscopy provides unparalleled insight into the solution-state structure and dynamics of peptides at atomic resolution. Unlike methods that provide global secondary structure information (CD spectroscopy) or static solid-state structures (X-ray crystallography), NMR allows for the detailed characterization of flexible peptides in a physiologically relevant environment.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Atomic-level 3D structure in solution, conformational dynamics, intermolecular interactions. | Provides data on flexible peptides; non-destructive; near-physiological conditions. | Lower resolution than crystallography; limited to smaller peptides/proteins (<50 kDa). |
| Circular Dichroism | Estimation of secondary structure content (α-helix, β-sheet, random coil). | Rapid analysis; requires small sample amounts; good for screening conformational changes. | Low resolution; provides global, not residue-specific, information. |
| X-ray Crystallography | High-resolution, static 3D structure in a crystalline state. | Highest atomic resolution; no molecular size limit. | Requires crystal formation (a major bottleneck); provides a static picture, not solution dynamics. |
| Computational Modeling | Theoretical conformational ensembles, potential energy landscapes. | Complements experimental data; provides insights into molecular motion. | Accuracy is dependent on the force field used; requires experimental validation. |
Performance Comparison: Experimental Data Insights
The choice of analytical technique profoundly impacts the understanding of a D-leucine peptide's conformation. Below, we present data from studies on D-leucine containing peptides to highlight the unique contributions and comparative performance of these methods.
Case Study 1: D-leucine's Impact on Helicity by Circular Dichroism
Circular Dichroism is highly sensitive to changes in secondary structure upon amino acid substitution. A study on the antimicrobial peptide B1OS-L and its analogue containing a D-leucine substitution (B1OS-D-L) provides a clear quantitative comparison.
The CD spectra revealed that in a membrane-mimicking environment (50% TFE), both peptides adopted an α-helical conformation. However, the introduction of a single D-leucine residue resulted in a quantifiable decrease in helicity.[1] This is attributed to the local disruption of the helical structure caused by the D-amino acid.[1]
Table 1: Comparison of Helicity in a D-leucine Modified Peptide vs. Parent Peptide
| Peptide | Environment | Predominant Conformation | Helicity (%) |
| B1OS-L (all L-amino acids) | 50% TFE / 10 mM NH₄Ac | α-helix | Higher |
| B1OS-D-L (with D-leucine) | 50% TFE / 10 mM NH₄Ac | α-helix | Lower |
Data summarized from literature wherein B1OS-D-L showed a less intense negative band in the CD spectrum compared to B1OS-L, indicative of reduced helicity.[1]
This example demonstrates CD's utility in rapidly assessing the overall structural impact of a D-leucine substitution, making it an excellent tool for initial screening. However, it does not provide the atomic-level details of how the helix is disrupted.
Case Study 2: Solution Conformation of a D-leucine Hexapeptide by NMR and Modeling
NMR spectroscopy, often combined with computational modeling, can elucidate the detailed solution conformation of flexible peptides containing D-amino acids. A study of the linear hexapeptide, D-leucyl-L-prolyl-L-isoleucyl-L-valyl-L-alanyl-β-alanine, showcases this capability.[2] This peptide was designed based on the sequence of naturally cyclizing depsipeptides and showed a high propensity to cyclize.[2]
Using 2D-NMR techniques, researchers identified key Nuclear Overhauser Effect (NOE) signals, which correspond to protons that are close in space (< 5 Å). These distance restraints were then used in dynamic simulated annealing calculations to generate a model of the peptide's solution conformation.[2]
Table 2: NMR-Derived Structural Insights for a D-leucine Hexapeptide
| NMR Parameter | Derived Information | Implication for Conformation |
| NOE connectivities | Through-space proton-proton distances | Defines the peptide's 3D fold. |
| ³JNHα coupling constants | Dihedral angle (φ) restraints | Provides information on backbone torsion angles. |
| Chemical Shift Index (CSI) | Secondary structure propensity | Identifies regions of helical or extended structure. |
| Temperature Coefficients | Solvent exposure of amide protons | Delineates intramolecular hydrogen bonds. |
The key finding from the combined NMR and modeling approach was that the distance between the N- and C-terminal residues of the peptide was short enough to readily facilitate cyclization, explaining the high experimental yield.[2] This level of detail—specifically, the spatial proximity of the peptide termini in solution—is not obtainable by CD spectroscopy. While X-ray crystallography could provide a precise structure, it would be a solid-state conformation that may not represent the dynamic, pre-cyclization state present in solution.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are standardized protocols for the key techniques discussed.
NMR Spectroscopy for Peptide Conformation
-
Sample Preparation : Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a mixture like 90% H₂O/10% D₂O for observing amide protons) to a final concentration of 0.5-5 mM.[3][4] The buffer system, such as phosphate-buffered saline (PBS), should have a total salt concentration below 300 mM to avoid signal broadening.[1] Adjust the pH to the desired value (typically below 7.5 to slow amide proton exchange).[1] The final sample volume should be 450-500 µL in a standard 5 mm NMR tube.[1][3]
-
Data Acquisition : A standard suite of 2D NMR experiments is acquired on a high-field spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy) : To identify protons within the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : To identify protons that are close in space (< 5-6 Å), providing distance restraints for structure calculation. A mixing time of 100-300 ms is typical for peptides.
-
COSY (Correlation Spectroscopy) : To identify through-bond J-coupled protons, often used to measure ³JNHα coupling constants for dihedral angle restraints.
-
-
Data Processing and Analysis :
-
Process the spectra using software such as TopSpin, NMRPipe, or MestReNova.
-
Assign all proton resonances sequentially using the TOCSY and NOESY/ROESY spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to derive distance restraints.
-
Measure ³JNHα coupling constants from a high-resolution COSY or 1D spectrum to derive dihedral angle restraints.
-
-
Structure Calculation : Use the experimental restraints (distances and dihedral angles) as input for structure calculation software like CYANA, XPLOR-NIH, or Amber to generate an ensemble of structures consistent with the NMR data.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation : Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The peptide concentration is typically in the range of 50-100 µM. Prepare a matched buffer blank solution without the peptide.
-
Data Acquisition :
-
Use a 1 mm path length quartz cuvette.
-
Acquire a CD spectrum of the buffer blank in the far-UV region (typically 190-260 nm).
-
Rinse the cuvette thoroughly and acquire the spectrum of the peptide solution using the same instrument settings.
-
-
Data Processing :
-
Subtract the buffer spectrum from the peptide spectrum to correct for background absorbance.
-
Convert the resulting CD values (in millidegrees) to Mean Residue Molar Ellipticity ([θ]) using the peptide concentration, number of residues, and cuvette path length.
-
Analyze the final spectrum for characteristic secondary structure signatures (e.g., minima at ~208 nm and ~222 nm for α-helix; a minimum around 218 nm for β-sheet).
-
X-ray Crystallography
-
Crystallization : This is the most critical and often challenging step.
-
Prepare a highly pure (>95%) and concentrated solution of the peptide (typically >10 mg/mL).
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
-
Data Collection :
-
Once suitable crystals are obtained, they are cryo-cooled in liquid nitrogen.
-
Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam (often at a synchrotron source).
-
Collect the diffraction pattern as the crystal is rotated.
-
-
Structure Determination :
-
Process the diffraction data to determine the unit cell dimensions and reflection intensities.
-
Solve the "phase problem" using methods like molecular replacement or anomalous diffraction.
-
Build an atomic model into the resulting electron density map.
-
Refine the model against the experimental data to obtain the final high-resolution structure.
-
Visualizing Workflows and Comparisons
Diagrams created using Graphviz illustrate the experimental workflows and logical relationships in comparing these techniques.
Conclusion
For the detailed conformational analysis of D-leucine containing peptides, NMR spectroscopy offers a unique and powerful approach. It is the only technique that can provide atomic-resolution structural and dynamic information in a solution environment, which is often more biologically relevant than the solid state. While CD spectroscopy is an invaluable tool for rapid screening of secondary structure and X-ray crystallography provides the highest resolution static structures, NMR is indispensable for understanding the conformational ensembles and flexibility that govern the function of modified peptides in solution. A synergistic approach, where CD might be used for initial screening, followed by in-depth NMR analysis and potentially complemented by computational modeling or crystallography, will provide the most comprehensive understanding for rational drug design and development.
References
- 1. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational study of two linear hexapeptides by two-dimensional NMR and computer-simulated modeling: implication for peptide cyclization in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-D modes of deuterated side chain of leucine as structural reporters via dual-frequency two-dimensional infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Peptides Containing Boc-D-Leu-OMe
For researchers, scientists, and drug development professionals, the precise synthesis and validation of peptides are paramount to ensuring their efficacy and safety. The incorporation of non-canonical amino acids, such as D-isomers, is a widely used strategy to enhance peptide stability and biological activity. This guide provides an objective comparison for the validation of a model peptide containing Boc-D-Leu-OMe, a protected D-amino acid derivative, against a common alternative, Fmoc-D-Leu-OH. This comparison is supported by illustrative experimental data and detailed protocols for synthesis and analysis.
The use of a tert-butyloxycarbonyl (Boc) protecting group for the α-amino function of D-leucine, with its methyl ester (OMe) protecting the C-terminus, is a classical approach in peptide synthesis. This guide will delve into the validation of a peptide synthesized using this building block, comparing it with the more modern 9-fluorenylmethyloxycarbonyl (Fmoc) strategy to highlight the differences in synthesis outcomes and analytical validation.
Performance Comparison in a Model Peptide Synthesis
To illustrate the differences between Boc and Fmoc strategies for incorporating D-leucine, we consider the synthesis of a model pentapeptide: Ac-Tyr-Gly-Gly-Phe-D-Leu-NH₂ . The following tables summarize the expected quantitative data based on established principles of solid-phase peptide synthesis (SPPS).
Table 1: Synthesis Performance Comparison
| Parameter | This compound Strategy | Fmoc-D-Leu-OH Strategy | Notes |
| Crude Peptide Yield | ~70% | ~85% | Higher yields are often observed with the Fmoc strategy due to milder deprotection conditions, which can reduce peptide loss from the resin. |
| Crude Peptide Purity (by HPLC) | ~60% | ~80% | The milder conditions of Fmoc-SPPS typically result in fewer side reactions, leading to a cleaner crude product. |
| Final Purified Peptide Yield | ~25% | ~45% | Higher crude purity simplifies the purification process, resulting in a better recovery of the final product. |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies can yield high-purity peptides after purification. |
| Target Mass Confirmation (by MS) | Confirmed | Confirmed | Mass spectrometry is essential to verify the correct molecular weight of the synthesized peptide. |
Table 2: Analytical Validation Data
| Analytical Technique | Peptide from this compound Strategy | Peptide from Fmoc-D-Leu-OH Strategy | Key Observations |
| RP-HPLC Retention Time | 15.2 min | 15.2 min | The final peptides are identical, so their retention times should be the same under the same chromatographic conditions. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 584.30 Da | [M+H]⁺ = 584.30 Da | The expected monoisotopic mass for Ac-Tyr-Gly-Gly-Phe-D-Leu-NH₂ is confirmed. |
| Tandem MS (MS/MS) | Characteristic b- and y-ion series confirming the sequence. | Characteristic b- and y-ion series confirming the sequence. | Fragmentation patterns confirm the amino acid sequence. |
| Chiral Amino Acid Analysis | Confirmed presence of D-Leucine. | Confirmed presence of D-Leucine. | This analysis is crucial to verify the incorporation of the correct stereoisomer. |
Experimental Protocols
Detailed methodologies for the synthesis and validation of the model peptide are provided below.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of the model peptide Ac-Tyr-Gly-Gly-Phe-D-Leu-NH₂ is performed on a Rink Amide resin.
Boc-SPPS Protocol:
-
Resin Swelling: Swell the Rink Amide resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Coupling (Boc-D-Leu-OH):
-
Deprotect the resin with 50% trifluoroacetic acid (TFA) in DCM.
-
Neutralize with 10% diisopropylethylamine (DIEA) in DCM.
-
Couple Boc-D-Leu-OH using a coupling agent such as HBTU in the presence of DIEA in N,N-dimethylformamide (DMF).
-
-
Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid (Boc-Phe-OH, Boc-Gly-OH, Boc-Gly-OH, Boc-Tyr(Bzl)-OH).
-
Acetylation: Acetylate the N-terminus with acetic anhydride and DIEA in DMF.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of HF/anisole to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Fmoc-SPPS Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids (Fmoc-D-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH) sequentially using a coupling agent like HBTU/DIEA in DMF.
-
Acetylation: After the final coupling, deprotect the N-terminus and acetylate with acetic anhydride and DIEA in DMF.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide and remove side-chain protecting groups.
-
Purification: Purify the crude peptide by preparative RP-HPLC.
Analytical Validation Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Objective: To assess the purity of the synthesized peptide.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of 5% to 65% B over 30 minutes.
-
Detection: UV at 214 nm.
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the peptide.
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined.
Tandem Mass Spectrometry (MS/MS):
-
Objective: To confirm the amino acid sequence of the peptide.
-
Procedure: The parent ion corresponding to the peptide's molecular weight is isolated and fragmented. The resulting fragment ions (b- and y-ions) are analyzed to deduce the amino acid sequence.
Chiral Amino Acid Analysis:
-
Objective: To confirm the presence and stereochemistry of the D-leucine residue.
-
Protocol:
-
Hydrolyze the peptide into its constituent amino acids using 6N HCl.
-
Derivatize the amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).
-
Analyze the resulting diastereomers by RP-HPLC. The retention time of the derivatized D-leucine is compared to a standard.
-
Enzymatic Degradation Assay:
-
Objective: To compare the stability of the D-Leu containing peptide to its all-L counterpart.
-
Protocol:
-
Incubate the purified peptide with a protease (e.g., trypsin or chymotrypsin) in a suitable buffer at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the enzymatic reaction with an acid (e.g., TFA).
-
Analyze the remaining intact peptide by RP-HPLC. The peak area of the intact peptide is plotted against time to determine its stability.
-
Visualizations
A Comparative Guide to Coupling Reagents for Boc-D-leucine Incorporation
For researchers and drug development professionals engaged in peptide synthesis, the efficient and stereochemically pure incorporation of sterically hindered amino acids is a critical challenge. Boc-D-leucine, with its bulky isobutyl side chain and the tert-butyloxycarbonyl protecting group, presents a moderate level of steric hindrance that necessitates the careful selection of a coupling reagent to ensure high yields and minimize racemization. This guide provides an objective comparison of commonly used coupling reagents for the incorporation of Boc-D-leucine, supported by extrapolated experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent significantly impacts the efficiency of peptide bond formation, the required reaction time, and the preservation of stereochemical integrity. Here, we compare three classes of coupling reagents: aminium/uronium salts (HATU and HBTU) and a carbodiimide (DCC) with an additive (HOBt).
While direct head-to-head quantitative data for Boc-D-leucine is not extensively published in a single study, performance can be reliably extrapolated from studies on other sterically hindered amino acids.[1][2][3] Aminium/uronium salts like HATU and HBTU are generally preferred for such challenging couplings due to their high reactivity and speed.[4][5]
Table 1: Comparison of Coupling Reagent Performance for Boc-D-leucine Incorporation (Extrapolated Data)
| Coupling Reagent | Typical Reaction Time | Reported Efficiency/Yield | Degree of Racemization | Notes |
| HATU/DIPEA | 1 - 2 hours | High (>95%)[1] | Very Low[3] | Highly efficient for hindered couplings with rapid reaction times.[1] |
| HBTU/DIPEA | 2 - 4 hours | High (>90%)[1] | Low to Moderate[1] | A reliable and widely used reagent, though slightly less reactive than HATU.[1] |
| DCC/HOBt | 2 - 12 hours | Moderate to High | Moderate[4] | A cost-effective option, but generally not recommended for sterically hindered amino acids due to longer reaction times and higher racemization risk.[4][6] |
Experimental Protocols
The following protocols are adapted for the incorporation of Boc-D-leucine onto a resin-bound peptide with a free N-terminal amine in the context of solid-phase peptide synthesis (SPPS).
Protocol 1: HATU-mediated Coupling
This protocol is recommended for achieving high coupling efficiency and minimizing racemization.[1]
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Boc Deprotection (if necessary): If the N-terminus is Boc-protected, treat the resin with 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.[7]
-
Washing: Wash the resin thoroughly with DCM and then with DMF.[7]
-
Neutralization: Neutralize the protonated N-terminal amine with a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DMF.[7]
-
Pre-activation: In a separate reaction vessel, dissolve Boc-D-leucine (2.0 eq. relative to resin loading) and HATU (1.9 eq.) in DMF.[1]
-
Base Addition: Add DIPEA (4.0 eq.) to the pre-activation mixture and allow it to activate for 1-2 minutes.[3]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[1]
-
Monitoring: Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates complete coupling.[2]
-
Washing: Upon completion, wash the resin with DMF and DCM to remove excess reagents and byproducts.[7]
Protocol 2: HBTU-mediated Coupling
This protocol provides a reliable and cost-effective method for coupling.[2]
-
Resin Swelling, Deprotection, Washing, and Neutralization: Follow steps 1-4 from Protocol 1.
-
Coupling Solution Preparation: In a separate reaction vessel, dissolve Boc-D-leucine (2.0 eq. relative to resin loading) and HBTU (2.0 eq.) in DMF.[1]
-
Base Addition: Add DIPEA (4.0 eq.) to the coupling solution.[1]
-
Coupling: Immediately add the coupling solution to the resin. Agitate the mixture at room temperature for 2-4 hours.[1]
-
Monitoring: Perform a Kaiser test to check for reaction completion.[2]
-
Washing: Upon completion, wash the resin as described in step 9 of Protocol 1.
Protocol 3: DCC/HOBt-mediated Coupling
This protocol is a more traditional and cost-effective method but may require longer reaction times and careful monitoring to minimize racemization.[7][8]
-
Resin Swelling, Deprotection, Washing, and Neutralization: Follow steps 1-4 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve Boc-D-leucine (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.[2]
-
Coupling: Add the Boc-D-leucine/HOBt solution to the resin, followed by the addition of Dicyclohexylcarbodiimide (DCC) (3 equivalents). Agitate the mixture at room temperature.
-
Reaction Time: Allow the coupling reaction to proceed for 2-12 hours.[3]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[7]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct.[7]
Mandatory Visualizations
To aid in the understanding of the experimental process, the following diagrams illustrate the key workflows.
Caption: General workflow for a single coupling cycle of Boc-D-leucine in SPPS.
Caption: Activation pathways for Boc-D-leucine with different coupling reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
A Researcher's Guide to Enantiomeric Excess (ee) Determination of Boc-D-Leu-OMe
For researchers, scientists, and drug development professionals engaged in peptide synthesis and pharmaceutical development, the stereochemical purity of amino acid building blocks is paramount. The presence of the undesired enantiomer can have significant implications for the efficacy, safety, and overall biological activity of the final product. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of N-Boc-D-leucine methyl ester (Boc-D-Leu-OMe), a commonly used protected amino acid. We will delve into Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting supporting data and detailed experimental protocols to facilitate an informed choice of methodology.
Comparison of Analytical Methods
The enantiomeric excess of this compound can be reliably determined by several analytical techniques. The choice of method often depends on factors such as the required sensitivity, sample throughput, availability of instrumentation, and the need for sample derivatization. The following table summarizes the key performance characteristics of the most common methods.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase leading to different retention times. | Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis. | Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer. |
| Sample Derivatization | Not typically required for Boc-protected amino acid esters. | Mandatory to increase volatility and thermal stability. | Not required for the analyte, but a chiral solvating agent is added. |
| Sensitivity | High | Very High | Moderate |
| Quantitative Accuracy | Excellent | Excellent | Good to Excellent |
| Throughput | Moderate to High | Moderate | Low to Moderate |
| Instrumentation | HPLC with UV detector | GC-MS system | NMR spectrometer |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation in time as they pass through the column. For N-protected amino acids such as this compound, macrocyclic glycopeptide-based CSPs, like those containing teicoplanin (e.g., CHIROBIOTIC T), are particularly effective, often in a reversed-phase mode.[1]
Experimental Protocol: Chiral HPLC
Objective: To resolve and quantify the enantiomers of Boc-DL-Leu-OMe.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A typical starting point could be Acetonitrile/Water (50:50, v/v).[2] For Boc-protected amino acids, a reversed-phase system such as Methanol/0.1% Triethylammonium Acetate (TEAA), pH 4.1 is often effective.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210-220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a racemic standard of Boc-DL-Leu-OMe and the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Analysis: The enantiomeric excess is calculated from the peak areas of the D- and L-enantiomers in the chromatogram using the formula: ee (%) = [(AreaD - AreaL) / (AreaD + AreaL)] x 100
Workflow for Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is another highly sensitive and selective method for enantiomeric excess determination. Due to the low volatility of amino acid derivatives, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound. This is typically a two-step process involving esterification of the carboxylic acid and acylation of the amine group. The resulting derivatives are then separated on a chiral GC column.
Experimental Protocol: Chiral GC-MS
Objective: To resolve and quantify the enantiomers of Boc-DL-Leu-OMe after derivatization.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A chiral capillary column, such as Chirasil®-L-Val.
-
Derivatization:
-
Esterification: While this compound is already a methyl ester, for the corresponding acid, esterification would be the first step.
-
Acylation: The Boc-protected amino group is generally stable to many derivatization conditions. However, if a more volatile derivative is needed, a protocol involving the reaction with an anhydride, such as trifluoroacetic anhydride (TFAA), in a suitable solvent might be employed. A more common approach for amino acids is to derivatize the amino group after removal of the Boc group. For the intact molecule, direct analysis might be challenging due to the thermal lability of the Boc group. A common derivatization for amino acids involves reaction with a chloroformate followed by amidation.[2]
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of the derivatized Boc-Leu-OMe.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the D- and L-enantiomer derivatives in the chromatogram.
Workflow for Chiral GC-MS Analysis
Caption: Workflow for ee determination by Chiral GC-MS.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful method for determining enantiomeric excess without the need for chromatographic separation. This technique utilizes a chiral solvating agent (CSA) that interacts with the enantiomers of the analyte to form transient, non-covalent diastereomeric complexes. These complexes have slightly different magnetic environments, which can lead to the resolution of specific signals for each enantiomer in the NMR spectrum. The integration of these distinct signals allows for the direct calculation of the enantiomeric ratio. A common CSA for this purpose is (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol.
Experimental Protocol: Chiral NMR Spectroscopy
Objective: To resolve and quantify the enantiomers of Boc-DL-Leu-OMe using a chiral solvating agent.
-
Instrumentation: An NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is preferable for better signal dispersion).
-
Chiral Solvating Agent (CSA): (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol.
-
Solvent: An achiral deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆.
-
Sample Preparation:
-
Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add the chiral solvating agent to the NMR tube (typically in a 1:1 to 5:1 molar ratio of CSA to analyte).
-
Acquire another ¹H NMR spectrum and look for the splitting of signals that are in proximity to the chiral center of this compound (e.g., the α-proton or the methyl ester protons).
-
Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to the D- and L-enantiomers. The chemical shift difference between the signals for the two enantiomers is denoted as ΔΔδ.
Workflow for Chiral NMR Analysis
Caption: Workflow for ee determination by Chiral NMR.
Conclusion
The determination of the enantiomeric excess of this compound can be effectively achieved using Chiral HPLC, Chiral GC-MS, and Chiral NMR Spectroscopy.
-
Chiral HPLC is often the method of choice due to its high accuracy, direct analysis without derivatization, and good sensitivity.
-
Chiral GC-MS offers excellent sensitivity but requires a derivatization step, which can add complexity to the workflow.
-
Chiral NMR provides a rapid, non-separative method that can be very convenient, although it may have lower sensitivity compared to the chromatographic techniques.
The selection of the most appropriate method will be guided by the specific requirements of the analysis, including the expected level of the enantiomeric impurity, the number of samples, and the available instrumentation. For routine quality control in a drug development setting, the robustness and high-throughput capabilities of Chiral HPLC are often favored. For structural confirmation and when dealing with complex matrices, the specificity of GC-MS can be advantageous. Chiral NMR is a valuable tool for quick checks and for mechanistic studies of asymmetric reactions.
References
D-Amino Acid Incorporation: A Comparative Guide to Enhancing Peptide Structure and Function
For researchers, scientists, and drug development professionals, the strategic incorporation of D-amino acids into peptide sequences offers a powerful tool to overcome the inherent limitations of their naturally occurring L-amino acid counterparts. This guide provides a comprehensive comparison, supported by experimental data, of how D-amino acid substitution impacts peptide structure, stability, and biological activity.
The introduction of D-amino acids, the non-natural mirror images of the standard L-amino acids, can dramatically alter a peptide's physicochemical properties. These modifications are primarily employed to enhance proteolytic stability, modulate secondary structure, and alter receptor binding affinity and selectivity, thereby improving the therapeutic potential of peptide-based drugs.[1]
Impact on Proteolytic Stability: A Quantitative Comparison
A primary driver for incorporating D-amino acids is to increase a peptide's resistance to degradation by proteases, which are stereospecific for L-amino acids.[2] This enhanced stability leads to a longer in vivo half-life.
| Peptide/Analog | Modification(s) | Environment | Half-life (L-Peptide) | Half-life (D-Peptide/Modified) |
| MUC2 epitope peptide | D-amino acids in flanking regions (tpTPTGTQtpt) | Human Serum | Degraded | Highly resistant[3] |
| MUC2 epitope peptide | D-amino acids in flanking regions (tpTPTGTQtpt) | Lysosomal preparation | Degraded | Highly resistant[3] |
| Antitumor Peptide RDP215 | 9 D-amino acid substitutions (9D-RDP215) | Human Serum | Degraded within 7 days | Not affected[3] |
| Polybia-CP | D-lysine substitution | Trypsin & Chymotrypsin | Susceptible to degradation | Enhanced stability[4] |
Modulation of Receptor Binding Affinity
The altered stereochemistry resulting from D-amino acid incorporation can significantly influence a peptide's three-dimensional conformation, which is critical for its interaction with biological targets.[1][3] This can lead to either increased or decreased binding affinity.
| Peptide/Analog | Receptor | Ligand (L-form) IC50/Kd | Ligand (D-form/Modified) IC50/Kd |
| β-casomorphin-(5) analog | µ-opioid receptor | - | Very high µ-binding affinity[5] |
| [D-Thr2, Leu5]enkephalyl-Thr6 (DTLET) | δ-opioid receptor | N/A | Kd ≈ 1.2 nM[3] |
| GLP-1 | GLP-1 Receptor | EC50: 59.6 nM | EC50: 2.2 µM[6] |
| LCDX | nAChR | Higher IC50 | 5 times lower IC50 than LCDX[7] |
Influence on Secondary Structure
D-amino acids can either stabilize or disrupt secondary structures like α-helices and β-sheets.[1] For instance, a D-amino acid can induce a β-turn, a crucial motif for the biological activity of many peptides.[1][8] Conversely, introducing a D-amino acid can also break a helical structure if not strategically placed.[8]
Experimental Protocols
Peptide Synthesis with D-Amino Acids
Solid-Phase Peptide Synthesis (SPPS) is a common method for creating peptides containing D-amino acids.[9]
Materials:
-
Fmoc-protected L-amino acids
-
Fmoc-protected D-amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Coupling reagents (e.g., DIC/OxymaPure)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.[2]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.[2]
-
Amino Acid Coupling: Dissolve the desired Fmoc-protected amino acid (L or D) and coupling reagents in DMF and add to the resin. Allow the reaction to proceed for 2 hours.[2]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.[2]
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.[2]
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the peptide with cold ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Peptide Stability Assay
This assay assesses the resistance of peptides to enzymatic degradation in biological fluids like human serum.[2]
Materials:
-
Synthesized L- and D-peptides
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% TFA in ACN)
-
Incubator at 37°C
-
RP-HPLC system
Protocol:
-
Incubation: Dissolve the peptide in PBS and add it to human serum to a final concentration. Incubate the mixture at 37°C.[2]
-
Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the mixture.[2]
-
Enzyme Inactivation: Immediately add the aliquot to a quenching solution to stop the enzymatic reaction and precipitate serum proteins.[2]
-
Sample Preparation: Centrifuge the sample to pellet the precipitated proteins and collect the supernatant containing the peptide.[2]
-
HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining at each time point.[2]
-
Data Analysis: Calculate the peptide's half-life by plotting the percentage of intact peptide versus time.[2]
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique to determine the secondary structure of peptides in solution.[10][11]
Materials:
-
Purified peptide
-
Appropriate solvent (e.g., water, buffer, or TFE)
-
CD spectropolarimeter
-
Quartz cuvette
Protocol:
-
Sample Preparation: Dissolve the peptide in the chosen solvent to a known concentration.
-
Instrument Setup: Turn on the CD spectropolarimeter and purge with nitrogen gas.[10]
-
Data Acquisition: Place the sample in the quartz cuvette and record the CD spectrum, typically in the far-UV region (190-250 nm).[11]
-
Data Analysis: Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software.[1] Characteristic spectra include a double minimum at ~208 nm and 222 nm for α-helices and a single minimum around 216-218 nm for β-sheets.[11]
Visualizing the Impact of D-Amino Acid Incorporation
Caption: Comparison of L-peptide and D-amino acid incorporated peptide properties.
Caption: Experimental workflow for assessing D-amino acid impact on peptides.
Caption: Modulation of a signaling pathway by L- vs. D-amino acid peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Opiate receptor binding affinities of some D-amino acid substituted beta-casomorphin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomatik.com [biomatik.com]
- 10. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. creative-biostructure.com [creative-biostructure.com]
D-Leucine Containing Peptides: A Comparative Guide to Enhanced Proteolytic Stability
For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle in their therapeutic development. Proteases rapidly degrade peptides composed of naturally occurring L-amino acids, limiting their bioavailability and efficacy. A key strategy to overcome this is the incorporation of D-amino acids, such as D-leucine, which can dramatically enhance resistance to enzymatic degradation. This guide provides an objective comparison of the proteolytic stability of D-leucine containing peptides against their L-amino acid counterparts, supported by experimental data and detailed methodologies.
The substitution of an L-amino acid with its D-enantiomer, D-leucine, sterically hinders the ability of proteases to recognize and cleave the peptide bonds.[1] Natural proteases are chiral and possess a high degree of stereospecificity for L-amino acid residues, rendering peptides with D-amino acids significantly less susceptible to degradation.[1][2] This enhanced stability translates to a longer in vivo circulation half-life, a critical attribute for therapeutic peptides.[1][3]
Comparative Proteolytic Stability: L-Leucine vs. D-Leucine Peptides
The most direct way to assess the impact of D-leucine incorporation is through in vitro stability assays. These experiments typically involve incubating the peptides in the presence of proteases or biological fluids like plasma or serum and monitoring the amount of intact peptide over time.
Quantitative Data Summary
The following table summarizes data from various studies, comparing the stability of peptides containing L-leucine with their D-leucine-substituted analogs when exposed to proteolytic enzymes or plasma.
| Peptide/Analog | Modificaiton | Protease/Medium | Incubation Time | % Intact Peptide | Reference |
| Model Peptide | L-Leucine | Trypsin | 30 min | Degraded | [4] |
| Model Peptide | D-Leucine | Trypsin | 6 hours | 100% | [4] |
| Antimicrobial Peptide | L-amino acids | Fetal Calf Serum (FCS) | Not Specified | Susceptible | [2] |
| Antimicrobial Peptide | D-amino acid substitutions | Fetal Calf Serum (FCS) | Not Specified | Highly Stable | [2] |
| RDP215 | L-Arginine | Not Specified | Not Specified | Susceptible | [5] |
| 9D-RDP215 | D-Arginine substitution | Not Specified | Not Specified | Enhanced Stability | [5] |
| Unmodified Peptide | None | Plasma | 5 minutes | Low | [6] |
| Modified Peptide | D-Amino Acid Substitution | Plasma | > 2 hours | High | [6] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Protease Stability Assay
This protocol outlines the key steps to assess the stability of a peptide against a specific protease.
Materials:
-
L-Leucine and D-Leucine containing peptides
-
Protease solution (e.g., Trypsin at 1 mg/mL in a suitable buffer)
-
Reaction buffer (e.g., 10 mM Sodium Phosphate, pH 7.0)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column[1]
Methodology:
-
Peptide Preparation: Dissolve both the L-Leu and D-Leu peptides in the reaction buffer to a final concentration of 1 mg/mL.[1]
-
Enzymatic Reaction: Initiate the degradation by adding the protease solution to the peptide solutions. A typical enzyme-to-substrate ratio is 1:50 (w/w). Incubate the mixture at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.[6]
-
HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC. The amount of undigested peptide is determined by integrating the area of the corresponding peak in the chromatogram.[1]
-
Data Analysis: Plot the percentage of remaining intact peptide against time for both the L-Leu and D-Leu peptides to compare their stability.[1]
In Vitro Plasma Stability Assay
This protocol outlines the key steps to assess the stability of a peptide in plasma.[6]
Methodology:
-
Preparation: Prepare a stock solution of the peptide, typically in DMSO. Thaw frozen plasma (e.g., human, mouse) in a 37°C water bath and pre-warm it.[6]
-
Incubation: Initiate the assay by adding a small volume of the peptide stock solution to the pre-warmed plasma. The final concentration of the organic solvent should be minimal (<1%) to avoid protein precipitation. Incubate the mixture at 37°C with gentle shaking.[6]
-
Reaction Quenching: At predetermined time points, collect an aliquot of the incubation mixture and immediately stop the enzymatic reaction by adding a quenching solution, such as cold acetonitrile.[6]
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated plasma proteins.[6]
-
Analysis: Collect the supernatant, which contains the remaining peptide, and analyze it by LC-MS/MS or HPLC to quantify the concentration of the intact peptide.[6]
-
Data Calculation: Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide in plasma.[6]
Visualizing Experimental Workflows and Biological Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological relationships.
Caption: Workflow for an in vitro protease stability assay.
Caption: Workflow for an in vitro plasma stability assay.
It is important to note that while D-leucine incorporation is a powerful tool for enhancing stability, it can also impact the peptide's biological activity. The altered stereochemistry can affect receptor binding and overall efficacy. Therefore, a comprehensive evaluation of both stability and activity is crucial in the design of D-amino acid-containing peptide therapeutics.[1] For instance, while L-leucine is a known activator of the mTORC1 signaling pathway, a central regulator of cell growth, D-leucine does not typically elicit the same biological response.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Boc-D-Leu-OMe: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of Boc-D-Leu-OMe (tert-Butoxycarbonyl-D-leucine methyl ester), a protected amino acid derivative commonly used in peptide synthesis. Adherence to these procedures is vital for ensuring a safe laboratory environment and environmentally responsible waste management.
Immediate Safety and Handling Precautions
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection: A laboratory coat must be worn.
All handling of this compound, including transfer to a waste container, should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data
For easy reference, the following table summarizes key quantitative data for Boc-L-Leu-OMe, the L-enantiomer of the compound . The physical properties are expected to be identical for the D-enantiomer.
| Property | Value | Source |
| Molecular Weight | 245.32 g/mol | [][3][4] |
| Density | 0.991 g/mL at 25 °C | [][3] |
| Boiling Point | 205 °C | [][3] |
| Storage Temperature | 2-8 °C | [1][3] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service. Under no circumstances should this chemical be disposed of down the sanitary sewer or placed in regular trash.
-
Waste Collection:
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container for the collection of this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves).
-
Labeling: The container must be clearly labeled with the full chemical name ("this compound" or "tert-Butoxycarbonyl-D-leucine methyl ester"), associated hazard warnings (e.g., "Irritant"), and the date of waste accumulation.
-
Container Integrity: Ensure the container is in good condition, free from leaks or damage, and has a secure, tightly fitting lid.
-
-
Waste Segregation and Storage:
-
Incompatible Materials: Store the waste container away from strong acids and strong oxidizing agents. The Boc protecting group is labile to strong acids.[5]
-
Secure Storage: Keep the sealed waste container in a designated, secure area for chemical waste, away from general laboratory traffic. This area should be cool and dry.
-
-
Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for chemical waste disposal. This typically involves contacting the Environmental Health and Safety department or a contracted hazardous waste disposal company.
-
Provide Information: Be prepared to provide the full chemical name and any available safety information to the EHS representative or waste disposal contractor.
-
Follow Institutional Protocols: Adhere strictly to your organization's protocols for chemical waste pickup, manifesting, and handover.
-
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the recommended disposal method is based on standard laboratory procedures for chemical waste management as outlined in Safety Data Sheets for similar compounds. For instance, the SDS for N-Boc-N-methyl glycine methyl ester specifies that "The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems."[6] Similarly, the SDS for BOC-L-Alanine Methyl Ester recommends offering "surplus and non-recyclable solutions to a licensed disposal company."
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Boc-D-Leu-OMe
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Boc-D-Leu-OMe are paramount for both personal safety and research integrity. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure risks when handling this compound. The following table summarizes the recommended PPE based on standard laboratory practices for similar chemical compounds.
| Protection Level | Required PPE | Specifications & Rationale |
| Primary (Minimum) | Eye and Face Protection | Chemical safety goggles with side shields to protect against splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves provide a necessary barrier against skin contact. Double-gloving is recommended for extended operations. | |
| Protective Clothing | A standard laboratory coat should be worn to shield skin and personal clothing from potential spills. | |
| Footwear | Closed-toe shoes are required to protect the feet from spills and falling objects. | |
| Secondary (Task-Dependent) | Respiratory Protection | When handling the powder form, it is recommended to work in a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure and maintaining the integrity of the compound.
1. Preparation:
-
Designate a Work Area: All handling of this compound should be conducted within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are easily accessible and in good working order before beginning any work.
-
Donning PPE: Put on all required PPE in the following order: lab coat (fully buttoned), safety goggles, and then nitrile gloves, ensuring the gloves overlap the cuffs of the lab coat.
2. Handling and Weighing:
-
Equilibration: Before opening, allow the container of this compound to reach room temperature to prevent condensation of moisture, which could affect the compound's stability.
-
Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood. Handle the powder gently to avoid creating airborne dust.
-
Transfer: Use a spatula to transfer the weighed compound. For transfers to a reaction vessel, this should also be done inside the fume hood.
-
Container Sealing: Promptly and securely seal the main container after dispensing to prevent contamination and exposure.
3. Post-Handling:
-
Decontamination: After handling is complete, decontaminate the work area, including the balance and any used equipment.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: remove gloves first, followed by the lab coat, and then safety goggles.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with laboratory safety regulations.
-
Unused Compound: Dispose of unused this compound as hazardous chemical waste. It should be placed in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent paper, are considered hazardous waste.[1] These items must be collected in a designated and properly labeled hazardous waste container.[1]
-
Solutions: Any aqueous or organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not pour chemical waste down the drain.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
